molecular formula C7H8FNO2S B1299901 4-Fluoro-2-methylbenzenesulfonamide CAS No. 489-17-8

4-Fluoro-2-methylbenzenesulfonamide

Katalognummer: B1299901
CAS-Nummer: 489-17-8
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: NNYVGGHJPLSSRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVGGHJPLSSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357559
Record name 4-Fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489-17-8
Record name 4-Fluoro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methylbenzenesulfonamide (CAS 489-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features, including the fluorine atom and the sulfonamide group, impart specific physicochemical properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on data relevant to researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and formulation.

PropertyValueReference(s)
CAS Number 489-17-8[1][2]
Molecular Formula C₇H₈FNO₂S[1][2]
Molecular Weight 189.21 g/mol [1]
IUPAC Name This compound
Synonyms 2-Methyl-4-fluorobenzenesulfonamide[3]
Appearance Solid[3]
Melting Point 180-184 °C[4]
Boiling Point 324.0 ± 52.0 °C (Predicted)[5]
Solubility No data available

Spectroscopic Data

While specific, detailed spectra are not publicly available, the expected spectral characteristics are outlined below based on the structure of the molecule and data for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

  • A singlet for the methyl group (CH₃) protons.

  • A multiplet or a set of coupled signals for the aromatic protons. The fluorine atom will cause splitting of the adjacent proton signals.

  • A broad singlet for the sulfonamide (SO₂NH₂) protons, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹J C-F). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups and the electron-donating effect of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching vibrations of the sulfonamide group (around 3300-3200 cm⁻¹).

  • C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹).

  • Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively).

  • C-F stretching vibration (around 1250-1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 189. Fragmentation may involve the loss of SO₂ (64 Da) and other characteristic fragments of the aromatic ring.

Synthesis

Proposed Experimental Protocol: Synthesis from 4-Fluoro-2-methylbenzenesulfonyl Chloride

Disclaimer: This is a proposed protocol based on general chemical principles and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Reaction Scheme:

G 4-Fluoro-2-methylbenzenesulfonyl_chloride 4-Fluoro-2-methylbenzenesulfonyl chloride This compound This compound 4-Fluoro-2-methylbenzenesulfonyl_chloride->this compound Nucleophilic Acyl Substitution Ammonia Ammonia (aq. or gas) Ammonia->this compound

Figure 1: Proposed synthesis of this compound.

Materials:

  • 4-Fluoro-2-methylbenzenesulfonyl chloride

  • Concentrated ammonium hydroxide solution

  • Dichloromethane (or another suitable organic solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for work-up)

Procedure:

  • Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Separate the organic layer. Wash the organic layer with water, followed by a dilute solution of hydrochloric acid to remove any remaining ammonia, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

Intermediate in the Synthesis of Pazopanib

While not a direct precursor, the structurally related compound, 5-amino-2-methylbenzenesulfonamide, is a crucial building block in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6][7][8] The synthesis of Pazopanib involves the coupling of this sulfonamide intermediate with a pyrimidine derivative. This highlights the importance of substituted benzenesulfonamides in the development of modern cancer therapies.

G cluster_0 Key Intermediates cluster_1 Final Drug 5-Amino-2-methylbenzenesulfonamide 5-Amino-2-methylbenzenesulfonamide Pazopanib Pazopanib 5-Amino-2-methylbenzenesulfonamide->Pazopanib Coupling Reaction N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine->Pazopanib

Figure 2: Role of a related sulfonamide in Pazopanib synthesis.

Potential in Radiopharmaceutical Chemistry

A derivative, 4-[¹⁸F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide, has been developed as a versatile building block for the fluorine-18 radiolabeling of peptides, proteins, and oligonucleotides via click chemistry.[9] This demonstrates the utility of the fluorobenzenesulfonamide scaffold in the development of imaging agents for positron emission tomography (PET).

Biological Activity

There is currently no specific pharmacological data available for this compound in the public domain. However, the sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[10] Furthermore, fluorinated benzenesulfonamides have been investigated as potent and selective inhibitors of carbonic anhydrase IX and XII, which are targets in cancer therapy.[10] The analgesic and antiallodynic effects of a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, have also been reported.[11]

Given its structural similarity to biologically active molecules, this compound and its derivatives represent an interesting scaffold for further investigation in drug discovery programs.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of contact:

    • Skin: Wash with soap and water.

    • Eyes: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its well-defined physicochemical properties and the established importance of the fluorinated sulfonamide scaffold make it a compound of interest for the synthesis of novel therapeutic agents. Further research into its biological activities and the development of detailed and optimized synthetic protocols will undoubtedly expand its applications in the pharmaceutical industry.

References

Physicochemical properties of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Fluoro-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound featuring a sulfonamide group, a fluorine atom, and a methyl group attached to a benzene ring. As a sulfonamide derivative, it holds potential interest in medicinal chemistry and drug discovery, as this functional group is a key component in a wide array of therapeutic agents. The strategic placement of the fluoro and methyl groups can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental studies.

Table 1: General and Computational Properties

PropertyValueSource
CAS Number 489-17-8[1][2]
Molecular Formula C₇H₈FNO₂S[1][2]
Molecular Weight 189.204 g/mol [1]
Monoisotopic Mass 189.02597783[1]
Topological Polar Surface Area 68.5 Ų[1]
Heavy Atom Count 12[1]
Hydrogen Bond Acceptor Count 4[1]
Complexity 247[1]

Table 2: Experimental Physicochemical Properties

PropertyValueNotes
Physical State SolidAssumed at room temperature
Melting Point 180-184 °C[3]
Boiling Point No data available-
Solubility No data availableExpected to have limited solubility in water.
pKa No data availableThe sulfonamide proton is acidic; its pKa can be determined experimentally.
logP (Octanol-Water Partition Coefficient) No data availableA key measure of lipophilicity, which can be determined experimentally.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducible research. The following sections describe standard protocols that can be applied to this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

  • Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

  • Procedure:

    • A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point (180 °C).

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is reported.

    • The measurement should be repeated at least twice, and the average value reported.

Determination of pKa by Potentiometric Titration

The pKa value quantifies the acidity of the sulfonamide proton.

  • Apparatus: Calibrated pH meter with a glass electrode, automatic titrator or a magnetic stirrer and burette, and a constant temperature water bath.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a suitable co-solvent system (e.g., a methanol-water or acetonitrile-water mixture) due to its likely low aqueous solubility.

    • The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration. Sophisticated software can be used to calculate the pKa from the full titration curve for higher accuracy.

Determination of logP via the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity.[4]

  • Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC, centrifuge.

  • Procedure:

    • 1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

    • A stock solution of this compound is prepared in the saturated 1-octanol.

    • A known volume of the octanol stock solution is mixed with a known volume of saturated water in a separatory funnel.

    • The funnel is sealed and agitated in a mechanical shaker for a set period (e.g., 2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The logP is then calculated as the base-10 logarithm of P.[4]

Visualizations: Workflows and Pathways

Logical diagrams help visualize complex processes in research and development. Below are workflows relevant to the synthesis and analysis of this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Purification 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Diazotization Diazotization (NaNO2, HCl) 4-Fluoro-2-methylaniline->Diazotization Sulfuryl_chloride Sulfuryl Chloride (SO2Cl2) Sandmeyer Sandmeyer-type Reaction (SO2, CuCl) Diazotization->Sandmeyer Intermediate 4-Fluoro-2-methylbenzenesulfonyl chloride Ammonolysis Ammonolysis (aq. NH3) Intermediate->Ammonolysis Crude_Product Crude 4-Fluoro-2- methylbenzenesulfonamide Ammonolysis->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 4-Fluoro-2- methylbenzenesulfonamide Purification->Final_Product

Caption: A plausible synthetic workflow for this compound.

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Start 1. Prepare Saturated Octanol and Water Phases Dissolve 2. Dissolve Compound in Saturated Octanol Start->Dissolve Mix 3. Mix Octanol & Water Phases (Known Volumes) Dissolve->Mix Shake 4. Shake to Equilibrate Mix->Shake Separate 5. Centrifuge to Separate Phases Shake->Separate Analyze 6. Quantify Concentration in Each Phase (HPLC/UV) Separate->Analyze Calculate_P 7. Calculate P: [Conc]octanol / [Conc]water Analyze->Calculate_P Calculate_logP 8. Calculate logP = log10(P) Calculate_P->Calculate_logP

Caption: Experimental workflow for logP determination by the shake-flask method.

References

An In-depth Technical Guide to N-(4-fluorophenyl)methanesulfonamide (C7H8FNO2S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative with the chemical formula C7H8FNO2S. The presence of a fluorinated phenyl group and a methanesulfonamide moiety suggests its potential for diverse biological activities, making it a compound of interest in medicinal chemistry and drug discovery. The fluorinated phenyl group can enhance metabolic stability and binding affinity to biological targets, while the sulfonamide group is a well-known pharmacophore in a variety of therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of N-(4-fluorophenyl)methanesulfonamide.

Chemical Structure and Properties

N-(4-fluorophenyl)methanesulfonamide consists of a methanesulfonyl group attached to the nitrogen atom of a 4-fluoroaniline.

Chemical Structure:

IUPAC Name: N-(4-fluorophenyl)methanesulfonamide[2]

Molecular Formula: C7H8FNO2S[2]

Molecular Weight: 189.21 g/mol [2]

InChIKey: XNOJVNHEDQHEQY-UHFFFAOYSA-N[2]

SMILES: CS(=O)(=O)NC1=CC=C(C=C1)F[2]

Synthesis

The synthesis of N-(4-fluorophenyl)methanesulfonamide can be achieved through the nucleophilic substitution reaction between 4-fluoroaniline and methanesulfonyl chloride.[1]

Experimental Protocol: Synthesis of N-(4-fluorophenyl)methanesulfonamide

This protocol is adapted from general methods for the synthesis of N-substituted sulfonamides.

Materials:

  • 4-fluoroaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TCC).

  • Once the reaction is complete, wash the mixture with 1M HCl to remove excess pyridine.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(4-fluorophenyl)methanesulfonamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-fluoroaniline 4-fluoroaniline Dissolution Dissolve 4-fluoroaniline in Dichloromethane 4-fluoroaniline->Dissolution Methanesulfonyl_chloride Methanesulfonyl_chloride Addition Add Pyridine and Methanesulfonyl Chloride Methanesulfonyl_chloride->Addition Pyridine Pyridine Pyridine->Addition Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Washing Wash with HCl and NaHCO3 Stirring->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product N-(4-fluorophenyl)methanesulfonamide Purification->Product

Caption: Workflow for the synthesis of N-(4-fluorophenyl)methanesulfonamide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of N-(substituted phenyl)-methanesulfonamides has been studied using ¹H and ¹³C NMR spectroscopy.[3] The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)methanesulfonamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~3.0~40
NH~9.5-10.5 (broad singlet)-
Aromatic CH (ortho to F)~7.0-7.2 (t)~115-117 (d, J ≈ 22 Hz)
Aromatic CH (ortho to NH)~7.2-7.4 (dd)~122-124 (d, J ≈ 8 Hz)
Aromatic C-F-~158-162 (d, J ≈ 245 Hz)
Aromatic C-N-~134-136 (d, J ≈ 3 Hz)

Note: Predicted values are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-(substituted phenyl)-methanesulfonamides shows characteristic absorption bands for the N-H and SO₂ stretching vibrations.[3]

Table 2: Characteristic IR Absorption Bands for N-(4-fluorophenyl)methanesulfonamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3230 - 3300
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
C=C (aromatic)Stretching1500 - 1600
S=O (SO₂)Asymmetric Stretching1315 - 1335
S=O (SO₂)Symmetric Stretching1140 - 1160
C-FStretching1100 - 1250
S-NStretching830 - 930
Mass Spectrometry (MS)

The fragmentation of sulfonamides under mass spectrometry conditions has been investigated.[4] A common fragmentation pathway involves the cleavage of the S-N bond.

Proposed Fragmentation Pathway:

Upon electron ionization, N-(4-fluorophenyl)methanesulfonamide is expected to undergo fragmentation. The molecular ion peak [M]⁺ should be observed at m/z 189. Key fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺), the SO₂ group ([M-64]⁺), and cleavage of the S-N bond to give fragments corresponding to the methanesulfonyl cation ([CH₃SO₂]⁺ at m/z 79) and the 4-fluoroanilino radical cation or related ions.

Mass_Spec_Fragmentation M_plus [C7H8FNO2S]+• m/z = 189 M_minus_CH3 [M - CH3]+ m/z = 174 M_plus->M_minus_CH3 - •CH3 M_minus_SO2 [M - SO2]+ m/z = 125 M_plus->M_minus_SO2 - SO2 CH3SO2_plus [CH3SO2]+ m/z = 79 M_plus->CH3SO2_plus - •NH-C6H4-F F_aniline_ion [F-C6H4-NH]+• m/z = 110 M_plus->F_aniline_ion - •SO2CH3

Caption: Proposed mass spectrometry fragmentation of N-(4-fluorophenyl)methanesulfonamide.

Biological Activity and Potential Applications

Sulfonamide derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[5] While specific data for N-(4-fluorophenyl)methanesulfonamide is limited, studies on structurally related compounds provide insights into its potential therapeutic applications.

Cytotoxicity

The cytotoxic effects of various sulfonamide derivatives have been evaluated against several human cancer cell lines.[5]

Table 3: Cytotoxicity of Structurally Related Sulfonamide Derivatives

Compound Cell Line IC₅₀ (µM)
4-Acetamido-4-fluorophenyl-benzenesulfonamideMDA-MB-468 (Breast)< 30
MCF-7 (Breast)< 128
HeLa (Cervical)< 360
Indisulam (E7070)Various solid tumorsPhase II Clinical Trials

Data from a study on various sulfonamide derivatives, not N-(4-fluorophenyl)methanesulfonamide itself. The data is presented to indicate the potential for anticancer activity within this class of compounds.[5]

Potential Mechanism of Action and Signaling Pathways

Some N-phenylacetamide derivatives containing a 4-fluorophenyl group have shown anticancer activity.[6][7] Furthermore, a complex molecule containing an N-(4-fluorophenyl) moiety has been shown to induce apoptosis in breast cancer cells by inhibiting the Notch-Akt signaling pathway.[8] This suggests a potential mechanism of action for N-(4-fluorophenyl)methanesulfonamide that warrants further investigation.

Proposed Signaling Pathway Inhibition:

Signaling_Pathway Compound N-(4-fluorophenyl)methanesulfonamide (Proposed) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Notch_Signaling Notch Signaling ROS->Notch_Signaling Inhibits Akt_Signaling Akt Signaling ROS->Akt_Signaling Inhibits Cell_Growth Cell Growth & Proliferation Notch_Signaling->Cell_Growth Invasion Cell Invasion Notch_Signaling->Invasion Apoptosis ↑ Apoptosis Notch_Signaling->Apoptosis Inhibits Akt_Signaling->Cell_Growth Akt_Signaling->Invasion Akt_Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of action via inhibition of the Notch-Akt pathway.

Conclusion

N-(4-fluorophenyl)methanesulfonamide is a compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of related sulfonamides make it an attractive candidate for screening in various therapeutic areas, particularly in oncology. The analytical data and proposed mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this and similar molecules. Further studies are warranted to fully elucidate its spectral properties, biological activity, and therapeutic potential.

References

Spectroscopic Characterization of 4-Fluoro-2-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug development. The guide details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 489-17-8[1][2]

  • Molecular Formula: C₇H₈FNO₂S[1][2]

  • Molecular Weight: 189.21 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9Doublet of doublets1HAromatic H (ortho to SO₂NH₂)
~7.1 - 7.2Doublet of doublets1HAromatic H (ortho to F)
~7.0 - 7.1Triplet1HAromatic H (meta to both F and SO₂NH₂)
~4.8 - 5.2Broad singlet2H-SO₂NH₂
~2.5 - 2.6Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~162 - 165 (d, ¹JCF ≈ 250 Hz)Aromatic C-F
~140 - 142Aromatic C-SO₂NH₂
~138 - 140Aromatic C-CH₃
~128 - 130 (d, ³JCF ≈ 8 Hz)Aromatic CH (ortho to F)
~120 - 122 (d, ⁴JCF ≈ 3 Hz)Aromatic CH (meta to F)
~115 - 117 (d, ²JCF ≈ 22 Hz)Aromatic CH (ortho to F)
~20 - 22-CH₃
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR:

    • The spectrum is acquired with a 90° pulse angle.

    • A relaxation delay of 5 seconds is used between scans.

    • Typically, 16-32 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR:

    • The spectrum is acquired with proton decoupling.

    • A 45° pulse angle is used.

    • A relaxation delay of 2 seconds is employed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, SharpN-H stretching (asymmetric and symmetric) of sulfonamide
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (methyl group)
1600 - 1580MediumC=C stretching in the aromatic ring
1480 - 1450MediumC=C stretching in the aromatic ring
1350 - 1310StrongAsymmetric SO₂ stretching of sulfonamide[3]
1170 - 1150StrongSymmetric SO₂ stretching of sulfonamide[3]
1250 - 1100StrongC-F stretching
900 - 800StrongAromatic C-H out-of-plane bending
Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • A resolution of 4 cm⁻¹ is commonly used.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/z (mass-to-charge ratio)Relative IntensityAssignment
189Moderate[M]⁺ (Molecular ion)
125High[M - SO₂NH₂]⁺
109High[M - SO₂NH₂ - CH₃]⁺ or [C₆H₄F]⁺
95Moderate[C₆H₄F - F]⁺
64Moderate[SO₂]⁺
Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS with EI):

  • A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • The sample is injected into a gas chromatograph (GC) for separation.

  • The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

  • A GC-MS system is used.

  • The mass analyzer (e.g., quadrupole) scans a specified mass range (e.g., m/z 40-400).

  • The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-Fluoro-2- methylbenzenesulfonamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. For definitive structural confirmation, comparison with a certified reference standard is always recommended.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-methylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. This document details the physicochemical properties, solubility profile, and stability characteristics of this molecule. It also outlines detailed experimental protocols for the evaluation of these parameters, intended to support research and development activities.

Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol .[1][2] The structural features, including a fluorine atom and a methyl group on the benzene ring, influence its chemical properties and biological activity.

PropertyValueSource
Molecular Formula C₇H₈FNO₂S[1][2]
Molecular Weight 189.21 g/mol [1]
Melting Point 180-184 °C
CAS Number 489-17-8[1]
Appearance Solid[3]

Solubility Profile

The solubility of sulfonamides is a critical parameter influencing their bioavailability and formulation development. Generally, sulfonamides exhibit low aqueous solubility due to their crystalline structure and strong intermolecular hydrogen bonds.[4] Their ampholytic nature, with a weakly acidic sulfonamide group and potentially a weakly basic amino group, means that solubility is highly dependent on the pH of the medium.[4][5]

SolventExpected SolubilityRationale
Water (pH 7.4) LowThe non-polar benzene ring and methyl group contribute to hydrophobicity. Solubility is expected to be pH-dependent.[4]
Aqueous Acid (e.g., 0.1 M HCl) ModerateProtonation of the sulfonamide nitrogen may increase solubility.
Aqueous Base (e.g., 0.1 M NaOH) HighDeprotonation of the sulfonamide group to form a more soluble salt.[4]
Methanol SolublePolar protic solvent capable of hydrogen bonding.
Ethanol SolublePolar protic solvent.
Acetone SolublePolar aprotic solvent.
Dichloromethane Sparingly solubleModerately polar solvent.
Hexane InsolubleNon-polar solvent.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" thermodynamic solubility assay.[6]

Materials:

  • This compound

  • Deionized water

  • pH buffers (pH 2, 4, 7.4, 9, 12)

  • HPLC-grade methanol and acetonitrile

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

Methodology:

  • Add an excess amount of this compound to vials containing a known volume of each pH buffer.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[4]

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]

  • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentrations.

  • Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Construct a calibration curve from the standard solutions and use it to quantify the solubility in each buffer.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess compound to buffer B Equilibrate (24-48h shaking) A->B C Centrifuge B->C D Filter supernatant (0.22 µm) C->D E HPLC-UV Analysis D->E F Quantify against standard curve E->F

Caption: Workflow for Aqueous Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[7] Stability testing for this compound should evaluate its susceptibility to degradation under various environmental conditions. A product is considered stable if it is within its specified limits when stored under normal conditions.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10] These studies are crucial for developing stability-indicating analytical methods.[10][11]

Stress ConditionTypical ConditionsExpected Stability/Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hPotential for hydrolysis of the sulfonamide bond, although generally stable.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hLikely to be more susceptible to hydrolysis than under acidic conditions, leading to cleavage of the sulfonamide bond.
Oxidation 3% H₂O₂, room temperature, 24hThe sulfur atom in the sulfonamide group is a potential site for oxidation.
Thermal Degradation 80 °C, 72hThermal decomposition may occur, with potential generation of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[8]
Photostability Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light.[12][13]The aromatic ring and sulfonamide group may be susceptible to photodegradation.
Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat in a water bath at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat in a water bath at 60 °C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80 °C) in a temperature-controlled oven for a specified period. Dissolve a known amount of the stressed solid in a suitable solvent for analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[12][13] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a PDA or MS detector to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F HPLC-PDA/MS Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Identify & Quantify Degradants F->G H Degradation Pathway Elucidation G->H I Stability-Indicating Method Development G->I

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information on the general characteristics of sulfonamides and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The successful execution of these protocols will enable the generation of critical data to support formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of potential drug products containing this active pharmaceutical ingredient.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of 4-Fluoro-2-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a sulfonamide functional group suggests its potential as a scaffold for developing novel therapeutic agents. This document outlines its key physical properties, details experimental methodologies for their determination, and presents a plausible synthetic route.

Core Physicochemical Data

The accurate determination of a compound's physical properties, such as its melting and boiling points, is fundamental in chemical and pharmaceutical development. These parameters provide insights into the purity, stability, and crystalline structure of a substance.

PropertyValueSource
Melting Point 180-184 °CCommercially available chemical data sheets
Boiling Point Not available (likely decomposes)Inferred from high melting point

Experimental Protocols

The following section details a generalized experimental protocol for the determination of the melting point of a solid organic compound like this compound, based on standard laboratory practices.

Melting Point Determination via Capillary Method

This method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle to ensure uniform heat transfer within the capillary tube.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of packed solid, approximately 2-3 mm in height, is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating and Observation:

    • The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

    • The sample is observed closely through the magnifying eyepiece.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Logical Workflow: Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the preparation of arylsulfonamides involves the reaction of an arylsulfonyl chloride with ammonia or an amine. The precursor, 4-fluoro-2-methylbenzenesulfonyl chloride, can be synthesized from 3-fluorotoluene. The following diagram illustrates this logical workflow.

G cluster_0 Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride cluster_1 Formation of the Sulfonamide start 3-Fluorotoluene step1 Chlorosulfonation (Chlorosulfonic acid) start->step1 Electrophilic Aromatic Substitution intermediate 4-Fluoro-2-methylbenzenesulfonyl Chloride step1->intermediate step2 Amination intermediate->step2 reagent Ammonia (aq.) reagent->step2 product This compound step2->product

Caption: Plausible synthetic pathway for this compound.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry.

  • The Sulfonamide Moiety: The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically used drugs, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory drugs. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with various biological targets.

  • Fluorine Substitution: The introduction of fluorine into drug candidates is a common strategy to enhance their pharmacological profile. The high electronegativity and small size of the fluorine atom can lead to:

    • Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

    • Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.

    • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and pKa, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Given these characteristics, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications across various disease areas. Further research into its biological activity is warranted to explore its full potential in drug discovery and development.

An In-depth Technical Guide on 4-Fluoro-2-methylbenzenesulfonamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methylbenzenesulfonamide, a fluorinated aromatic sulfonamide, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthetic methodologies. While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for further investigation and application in drug discovery and materials science.

Introduction

This compound (CAS No. 489-17-8) is an organic compound featuring a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide functional group.[1][2][3][4][5] The presence of the fluorine atom and the sulfonamide moiety suggests its potential for a range of applications, drawing from the well-established roles of these functionalities in medicinal chemistry and material science. Sulfonamides are a cornerstone of various pharmaceuticals, exhibiting a broad spectrum of biological activities, while fluorine substitution is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Discovery and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 489-17-8[1][2][3][4][5]
Molecular Formula C₇H₈FNO₂S[1][3][5]
Molecular Weight 189.21 g/mol [1][2][3]
Melting Point 180-184 °C

Note: While some sources indicate the availability of spectroscopic data such as 1H NMR, 13C NMR, and IR spectra from commercial suppliers, the actual spectral data was not available in the searched literature.[7][8]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the first synthesis of this compound is not documented in the available literature, a plausible and commonly employed synthetic route can be inferred from standard organic chemistry principles and related preparations. The most direct approach involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with ammonia.

Proposed Synthetic Pathway

The logical synthetic pathway to this compound is a two-step process starting from 3-fluorotoluene.

Diagram 1: Proposed Synthesis of this compound

G A 3-Fluorotoluene C 4-Fluoro-2-methylbenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid E This compound C->E Amination D Ammonia

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride

This step involves the electrophilic aromatic substitution (chlorosulfonation) of 3-fluorotoluene.

  • Materials: 3-Fluorotoluene, Chlorosulfonic acid.

  • Procedure:

    • In a fume hood, cool a flask containing chlorosulfonic acid (typically a 2-3 fold molar excess) to 0-5 °C using an ice bath.

    • Slowly add 3-fluorotoluene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. The ortho-directing effect of the methyl group and the para-directing effect of the fluorine atom will favor the formation of the desired 4-fluoro-2-methylbenzenesulfonyl chloride isomer.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the amination of the synthesized sulfonyl chloride.

  • Materials: 4-Fluoro-2-methylbenzenesulfonyl chloride, Aqueous ammonia.

  • Procedure:

    • Suspend or dissolve the crude 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or diethyl ether).

    • Cool the mixture in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

    • If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways of this compound. However, the general class of sulfonamides is known for a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. The incorporation of a fluorine atom can enhance these properties through various mechanisms such as increased metabolic stability and improved binding affinity to target proteins.

Given the structural motifs present in this compound, it could be a candidate for screening in various biological assays.

Diagram 2: Potential Areas for Biological Investigation

G A This compound B Biological Screening A->B C Antimicrobial Activity B->C D Anticancer Activity B->D E Enzyme Inhibition (e.g., Carbonic Anhydrase) B->E

Caption: Potential avenues for investigating the biological activity of the compound.

Conclusion

This compound is a chemical entity with established physicochemical properties and a straightforward synthetic route. While its specific history of discovery and biological profile are not yet well-defined in accessible literature, its structural features make it a compound of interest for further research and development. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this and related molecules in various scientific disciplines. Further investigation is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

The Strategic Role of Fluorination in Benzenesulfonamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into benzenesulfonamide scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted roles of fluorination, detailing its impact on the physicochemical properties, biological activity, and therapeutic potential of this important class of compounds. This guide provides a comprehensive overview for researchers engaged in drug discovery and development, from lead optimization to the elucidation of mechanism of action.

Introduction: The Fluorine Advantage in Benzenesulfonamide Drug Discovery

Benzenesulfonamides are a cornerstone pharmacophore, most notably recognized for their potent inhibition of carbonic anhydrases (CAs). However, their therapeutic applications extend to diverse targets, including viral proteins and protein aggregation pathways. The strategic incorporation of fluorine atoms can dramatically enhance the drug-like properties of these molecules. Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to fine-tune a compound's acidity, lipophilicity, metabolic stability, and binding affinity.[1]

This guide will delve into the specific applications of fluorinated benzenesulfonamides as carbonic anhydrase inhibitors, antiviral agents, and modulators of protein aggregation, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamides is a key zinc-binding group, making them potent CA inhibitors.

Enhancing Potency and Selectivity through Fluorination

Fluorination of the benzene ring in benzenesulfonamides significantly enhances their inhibitory activity. The strong electron-withdrawing nature of fluorine increases the acidity of the sulfonamide nitrogen, promoting its deprotonation and strengthening its coordination to the Zn²⁺ ion in the enzyme's active site.[1] This enhanced binding affinity can translate to picomolar to nanomolar inhibition constants (Kᵢ) for certain CA isoforms.

Furthermore, the strategic placement of fluorine atoms, often in combination with other substituents, can impart remarkable isoform selectivity. This is particularly crucial for targeting disease-relevant CAs, such as the tumor-associated isoforms CA IX and CA XII, while sparing the ubiquitous off-target isoforms like CA I and CA II.[2]

Quantitative Inhibition Data

The following table summarizes the inhibition data for a selection of fluorinated benzenesulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.

CompoundTarget IsoformInhibition Constant (Kᵢ)Assay MethodReference
Compound A (Trifluoromethyl-substituted) hCA I87.6 nMStopped-flow CO₂ hydration[3]
hCA II16.9 nMStopped-flow CO₂ hydration[3]
hCA IX8.9 nMStopped-flow CO₂ hydration[3]
hCA XII5.4 nMStopped-flow CO₂ hydration[3]
Compound B (Tetrafluoro-substituted) hCA IMedium PotencyClick Chemistry Synthesis & Assay[4]
hCA IIMedium PotencyClick Chemistry Synthesis & Assay[4]
hCA IXLow Nanomolar/SubnanomolarClick Chemistry Synthesis & Assay[4]
hCA XIILow Nanomolar/SubnanomolarClick Chemistry Synthesis & Assay[4]
4-Fluorobenzenesulfonamide PI3K/mTORIC₅₀ = 2.88 ± 0.58 µMCell-based Assay[5]
Signaling Pathway of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX is a transmembrane protein that is highly overexpressed in many types of solid tumors and is generally absent in healthy tissues. Its expression is primarily induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. CA IX contributes to tumor progression by regulating intra- and extracellular pH, which facilitates tumor cell survival, proliferation, and invasion. The following diagram illustrates the role of CA IX in the hypoxic tumor microenvironment.

CAIX_Signaling_Pathway CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ Protons H⁺ H_HCO3->Protons Bicarbonate_out HCO₃⁻ H_HCO3->Bicarbonate_out Cell_Survival Cell Survival & Proliferation Protons->Cell_Survival Bicarbonate_in HCO₃⁻ Bicarbonate_out->Bicarbonate_in Transporters CAIX->H_HCO3 Metabolism Tumor Metabolism CO2_prod CO₂ Production Metabolism->CO2_prod CO2_prod->CO2_H2O pH_regulation Intracellular pH Regulation Bicarbonate_in->pH_regulation pH_regulation->Cell_Survival Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX Expression

CA IX signaling in the tumor microenvironment.
Experimental Protocols

A general procedure for the synthesis of fluorinated benzenesulfonamides often involves the reaction of a corresponding fluorinated aniline with a sulfonating agent, followed by amination. The following is a representative protocol.

Materials:

  • Fluorinated aniline derivative

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Ammonia (aqueous solution)

  • Organic solvents (e.g., acetic acid, diethyl ether)

Procedure:

  • Diazotization: The fluorinated aniline is dissolved in a mixture of HCl and acetic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of CuCl. This reaction, known as the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.

  • Amination: The resulting benzenesulfonyl chloride is extracted with an organic solvent, such as diethyl ether. The solvent is evaporated, and the crude product is then reacted with an excess of aqueous ammonia to form the benzenesulfonamide (-SO₂NH₂).

  • Purification: The final product is purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compounds are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.

This assay measures the enzymatic activity of CA by monitoring the pH change resulting from the hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms

  • Fluorinated benzenesulfonamide inhibitors

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A stock solution of the CA enzyme is prepared in the assay buffer. Serial dilutions of the fluorinated benzenesulfonamide inhibitor are also prepared.

  • Assay Setup: The two syringes of the stopped-flow instrument are filled with the CO₂-saturated water and the buffer solution containing the enzyme and the pH indicator, respectively. For inhibition studies, the inhibitor is pre-incubated with the enzyme.

  • Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: The inhibition constant (Kᵢ) is determined by plotting the fractional enzyme activity against the inhibitor concentration and fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the IC₅₀ is determined.[6][7][8]

Fluorinated Benzenesulfonamides as Antiviral Agents

The versatility of the benzenesulfonamide scaffold extends to antiviral drug discovery. Fluorinated derivatives have shown particular promise as inhibitors of influenza virus entry.

Targeting Influenza Hemagglutinin

Influenza hemagglutinin (HA) is a viral envelope glycoprotein that mediates the attachment of the virus to host cell receptors and the subsequent fusion of the viral and endosomal membranes, a crucial step for viral entry and replication. Certain benzenesulfonamide derivatives have been identified as potent inhibitors of this process. They are thought to bind to the stem region of the HA trimer, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.[9]

Quantitative Antiviral Activity Data

The following table presents the antiviral activity of selected benzenesulfonamide derivatives against influenza A virus.

CompoundVirus StrainEC₅₀Assay MethodReference
RO5464466 A/Weiss/43 (H1N1)210 nMCytopathic Effect (CPE) Assay[10]
RO5487624 (2-chloro analogue) A/Weiss/43 (H1N1)86 nMCytopathic Effect (CPE) Assay[10]
Compound 23 Influenza A/Weiss/43 (H1N1)IC₅₀ = 0.06 µMHemolysis Inhibition Assay[11]
Compound 40 Influenza A/Weiss/43 (H1N1)IC₅₀ = 0.25 µMHemolysis Inhibition Assay[11]
Various Fluorinated Compounds Influenza A (H1N1)Inhibition up to 76%Cell-based Assay[12]
Mechanism of Influenza Virus Entry and Inhibition

The following diagram illustrates the key steps of influenza virus entry and the proposed mechanism of inhibition by benzenesulfonamide compounds.

Influenza_Inhibition Virus Virus Particle Cell_Surface Cell Surface Virus->Cell_Surface HA_pre Hemagglutinin (Pre-fusion) Sialic_Acid Sialic Acid Receptor HA_pre->Sialic_Acid Endosome_Acid Acidified Endosome (Low pH) Endosome Endosome Cell_Surface->Endosome Endocytosis Endosome->Endosome_Acid Acidification HA_post Hemagglutinin (Post-fusion) Endosome_Acid->HA_post Conformational Change Fusion Membrane Fusion HA_post->Fusion Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication Inhibitor Benzenesulfonamide Inhibitor Inhibitor->HA_pre

Influenza virus entry and inhibition by benzenesulfonamides.
Experimental Protocols

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[13][14][15][16]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Fluorinated benzenesulfonamide compounds

  • Cell culture medium

  • 96-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: MDCK cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.

  • Compound and Virus Addition: The cell culture medium is removed, and serial dilutions of the test compounds are added to the wells. A suspension of influenza virus is then added to all wells except for the cell control wells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Staining: The medium is removed, and the cells are fixed and stained with crystal violet, which stains viable cells.

  • Quantification: The plates are washed, and the dye is solubilized. The absorbance is read on a plate reader. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits CPE by 50%.[17]

This assay measures the ability of a compound to inhibit the HA-mediated fusion of red blood cells (RBCs) at low pH.[3]

Materials:

  • Influenza virus stock

  • Chicken red blood cells (RBCs)

  • Fluorinated benzenesulfonamide compounds

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • 96-well plates

Procedure:

  • Compound and Virus Incubation: The influenza virus is pre-incubated with serial dilutions of the test compounds.

  • RBC Addition: A suspension of chicken RBCs is added to the virus-compound mixture.

  • pH-induced Hemolysis: The mixture is then acidified to a low pH (e.g., 5.5) to trigger HA-mediated fusion and subsequent hemolysis.

  • Quantification: The plates are centrifuged, and the absorbance of the supernatant is measured to quantify the amount of hemoglobin released. The 50% inhibitory concentration (IC₅₀) is the compound concentration that inhibits hemolysis by 50%.

Fluorinated Benzenesulfonamides as Inhibitors of Protein Aggregation

Protein misfolding and aggregation are hallmarks of several neurodegenerative diseases, including Alzheimer's disease. Fluorinated benzenesulfonamides have emerged as a novel class of compounds that can interfere with these pathological processes.

Targeting Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. Certain fluorinated benzenesulfonamides have been shown to inhibit Aβ aggregation, potentially by binding to early-stage oligomers or monomers and preventing their assembly into larger, neurotoxic species.[18][19]

Quantitative Anti-Aggregation Data

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives on Aβ aggregation.

CompoundTargetIC₅₀Assay MethodReference
Compound 3B7 Aβ42 Aggregation~25-50 µMThioflavin T (ThT) Assay[11]
Compound 3G7 Aβ42 Aggregation~25-50 µMThioflavin T (ThT) Assay[11]
Hexadecyl-N-methylpiperidinium (HMP) bromide Aβ Aggregation (pH 5.8)10 µMFibril Formation Assay[18]
Various Compounds Aβ42 Self-aggregation>50% inhibition at 50 µMThioflavin T (ThT) Assay[20]
Proposed Mechanism of Amyloid-β Aggregation Inhibition

The following diagram illustrates the process of Aβ aggregation and the proposed intervention by fluorinated benzenesulfonamides.

Amyloid_Inhibition Monomers Aβ Monomers Oligomers Soluble Oligomers (Toxic) Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Plaques Senile Plaques Fibrils->Plaques Inhibitor Fluorinated Benzenesulfonamide Inhibitor->Monomers Inhibitor->Oligomers Inhibits further aggregation

Inhibition of amyloid-β aggregation by fluorinated benzenesulfonamides.
Experimental Protocols

This is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[10][21][22][23]

Materials:

  • Synthetic amyloid-β peptide (e.g., Aβ42)

  • Fluorinated benzenesulfonamide compounds

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Peptide Preparation: A stock solution of Aβ peptide is prepared and pre-incubated to ensure it is in a monomeric state.

  • Assay Setup: The Aβ solution is mixed with the ThT dye and different concentrations of the test compounds in the wells of a 96-well plate.

  • Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. The fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals over several hours or days.

  • Data Analysis: The kinetic curves of ThT fluorescence are plotted against time. The extent of inhibition is determined by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (Aβ alone). The IC₅₀ value is the concentration of the inhibitor that reduces the final ThT fluorescence by 50%.[11]

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzenesulfonamide scaffold has proven to be a highly effective approach for enhancing the potency, selectivity, and overall drug-like properties of these compounds. This guide has highlighted the significant impact of fluorination in the development of inhibitors for carbonic anhydrases, influenza virus, and amyloid-β aggregation.

Future research in this area will likely focus on:

  • Rational Design: Utilizing computational modeling and structural biology to guide the precise placement of fluorine atoms for optimal target engagement and selectivity.

  • Novel Fluorinated Moieties: Exploring the incorporation of more complex fluorine-containing groups to further modulate the physicochemical and biological properties of benzenesulfonamides.

  • Expanded Therapeutic Applications: Investigating the potential of fluorinated benzenesulfonamides against a broader range of therapeutic targets.

  • In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro activity of these compounds into in vivo efficacy through careful optimization of their pharmacokinetic and pharmacodynamic profiles.

The continued exploration of fluorination strategies holds immense promise for the development of novel and improved benzenesulfonamide-based therapeutics to address a wide range of unmet medical needs.

References

The Ascendant Role of Fluorinated Sulfonamides in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, and the sulfonamide functional group, a classic pharmacophore, continues to demonstrate remarkable versatility. The convergence of these two entities has given rise to a potent class of compounds: fluorinated sulfonamides. This in-depth technical guide explores the synthesis, properties, and applications of these compounds, with a particular focus on their role in drug development. It provides detailed experimental protocols and presents key data in a structured format to facilitate research and development in this dynamic field.

Core Concepts: The Impact of Fluorination on Sulfonamide Properties

The introduction of fluorine atoms into a sulfonamide scaffold can profoundly influence its physicochemical and biological properties.[1] The high electronegativity of fluorine often leads to a lower pKa of the sulfonamide NH group, enhancing its acidity and potential for stronger interactions with biological targets.[2] Furthermore, fluorine can modulate lipophilicity, metabolic stability, and bioavailability, making it a powerful tool for optimizing drug candidates.[3]

Physicochemical Properties

The following table summarizes key physicochemical properties of representative fluorinated and non-fluorinated sulfonamide drugs.

CompoundStructureMolecular Weight ( g/mol )pKalogP
Sulfanilamide 172.2110.4-0.62
Celecoxib 381.37~11.1[4]3.53[5]
Dorzolamide 324.448.5[6]-1.0[7]

Note: pKa and logP values can vary depending on the experimental or computational method used.

Synthesis of Fluorinated Sulfonamides

Several synthetic strategies have been developed to access fluorinated sulfonamides. A common approach involves the electrophilic fluorination of a parent sulfonamide.

General Experimental Protocol: Electrophilic Fluorination of a Tertiary Sulfonamide

This protocol describes a general method for the synthesis of α-fluorosulfonamides.[8]

Materials:

  • Tertiary sulfonamide

  • N-fluorobenzenesulfonimide (NFSI)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the tertiary sulfonamide (1.0 eq) and N-fluorobenzenesulfonimide (2.5 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (2.2 eq) in THF to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired α-fluorosulfonamide.

Biological Activity and Therapeutic Applications

Fluorinated sulfonamides have shown efficacy against a range of biological targets, most notably carbonic anhydrases and dihydropteroate synthase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] Sulfonamides are classic inhibitors of CAs, and fluorination can enhance their inhibitory potency and selectivity.[10][11]

Carbonic Anhydrase Catalytic Cycle E_Zn_OH2 E-Zn²⁺-OH₂ E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_OH2 +H₂O -HCO₃⁻

Caption: Catalytic cycle of carbonic anhydrase.

The following table presents the inhibition constants (Ki) of various sulfonamides against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ) 25012255.7[12]
Compound 15 725.63.36.180.6[12]
Compound 4c >10000866.78.510.9[12]
Compound 5b 458.1153.7-113.2[13]

Note: '-' indicates data not available.

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[14]

Materials:

  • Purified human carbonic anhydrase isoform

  • Fluorinated sulfonamide inhibitor

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the fluorinated sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a solution of the carbonic anhydrase isoform in the buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution (with or without pre-incubated inhibitor at various concentrations).

  • In the other syringe, load the CO₂-saturated water containing the pH indicator.

  • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway, which is absent in humans.[15] Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (pABA).[16]

Folate Biosynthesis Pathway DHPPP Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase DHPPP->DHPS pABA p-Aminobenzoic Acid pABA->DHPS Sulfonamide Fluorinated Sulfonamide Sulfonamide->DHPS Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate

Caption: Inhibition of the folate biosynthesis pathway.

CompoundTarget OrganismIC50 (µg/mL)Reference
Compound 11a S. aureus (DHPS)2.76[7]
Sulfadiazine S. aureus (DHPS)7.13[6]

This assay measures the enzymatic activity of DHPS and its inhibition by test compounds.[17]

Materials:

  • Purified DHPS enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Fluorinated sulfonamide inhibitor

  • Reaction buffer (e.g., HEPES, pH 7.6, containing MgCl₂)

  • Inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., PiColorLock Gold)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the substrates (pABA and DHPPP) and the inhibitor in a suitable solvent (e.g., DMSO).

  • Set up reaction mixtures in a microplate containing the reaction buffer, DHPS enzyme, inorganic pyrophosphatase, and varying concentrations of the inhibitor.

  • Pre-incubate the mixtures at 37 °C for a specified time.

  • Initiate the reaction by adding the substrates (pABA and DHPPP).

  • Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent and a spectrophotometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Logical Workflows

A typical workflow for the discovery and evaluation of novel fluorinated sulfonamide inhibitors is depicted below.

Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Compound_Design Compound Design & Library Generation Synthesis Chemical Synthesis of Fluorinated Sulfonamides Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Enzyme Inhibition Assay (e.g., CA, DHPS) Purification->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (against related enzymes) Dose_Response->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox In_Vivo In Vivo Efficacy & PK/PD Studies ADME_Tox->In_Vivo Promising Candidates

Caption: A generalized workflow for drug discovery.

Conclusion

Fluorinated sulfonamides represent a highly valuable class of compounds in the armamentarium of medicinal chemists. Their unique properties, conferred by the strategic placement of fluorine atoms, have led to the development of potent and selective inhibitors for a variety of therapeutic targets. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration and optimization of this important chemical space, with the ultimate goal of developing novel and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylbenzenesulfonamide from m-Fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluoro-2-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development, starting from m-fluorotoluene. The synthesis involves a two-step process: the chlorosulfonation of m-fluorotoluene to yield 4-fluoro-2-methylbenzenesulfonyl chloride, followed by the amidation of the resulting sulfonyl chloride.

Chemical Pathway

The overall synthetic route is depicted below. The fluorine and methyl groups of m-fluorotoluene direct the electrophilic substitution to the para-position relative to the fluorine atom and ortho- to the methyl group.

Synthesis_Pathway m_fluorotoluene m-Fluorotoluene sulfonyl_chloride 4-Fluoro-2-methylbenzenesulfonyl chloride m_fluorotoluene->sulfonyl_chloride 1. Chlorosulfonic acid 2. Thionyl chloride sulfonamide This compound sulfonyl_chloride->sulfonamide Aqueous Ammonia

Figure 1: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride

This procedure details the chlorosulfonation of m-fluorotoluene. The reaction of 3-fluorotoluene with chlorosulfonic acid typically produces a mixture of isomers, including the desired 4-fluoro-2-methylbenzenesulfonyl chloride. The subsequent treatment with thionyl chloride converts the intermediate sulfonic acid to the sulfonyl chloride.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
m-Fluorotoluene352-70-5110.1311.0 g (10.1 mL)0.10
Chlorosulfonic acid7790-94-5116.5235.0 g (20.0 mL)0.30
Thionyl chloride7719-09-7118.9723.8 g (14.6 mL)0.20
Dichloromethane75-09-284.93100 mL-
Ice--As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add chlorosulfonic acid (20.0 mL, 0.30 mol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add m-fluorotoluene (10.1 mL, 0.10 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 2 hours. Hydrogen chloride gas will be evolved and should be directed to a scrubber.

  • Cool the reaction mixture to room temperature and then slowly add thionyl chloride (14.6 mL, 0.20 mol) dropwise.

  • Heat the mixture to reflux (approximately 80-90 °C) for 1 hour until the evolution of sulfur dioxide and hydrogen chloride ceases.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL) until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-fluoro-2-methylbenzenesulfonyl chloride as an oil.

  • The crude product can be purified by vacuum distillation.

Quantitative Data (Step 1):

ParameterValue
Theoretical Yield20.86 g
Expected Experimental Yield15.6 - 17.7 g (75-85%)
Boiling Point245-246 °C
Density1.433 g/mL at 25 °C
Step 2: Synthesis of this compound

This protocol describes the amidation of 4-fluoro-2-methylbenzenesulfonyl chloride using aqueous ammonia.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Fluoro-2-methylbenzenesulfonyl chloride7079-48-3208.6410.4 g0.05
Aqueous Ammonia (28-30%)1336-21-635.0520 mL~0.3
Dichloromethane75-09-284.9350 mL-
Hydrochloric Acid (1 M)7647-01-036.46As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Equipment:

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve the crude 4-fluoro-2-methylbenzenesulfonyl chloride (10.4 g, 0.05 mol) in dichloromethane (50 mL).

  • Cool the solution in an ice bath.

  • While stirring vigorously, slowly add concentrated aqueous ammonia (20 mL) dropwise. A white precipitate will form.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 20 mL) and then with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain a pure crystalline solid.

Quantitative Data (Step 2):

ParameterValue
Theoretical Yield9.46 g
Expected Experimental Yield7.6 - 8.5 g (80-90%)
Melting PointNot available
Molecular FormulaC₇H₈FNO₂S
Molecular Weight189.21 g/mol

Overall Process Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound from m-fluorotoluene.

Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation start1 m-Fluorotoluene + Chlorosulfonic Acid reaction1 Reaction at 0-5°C, then 70-80°C start1->reaction1 addition1 Add Thionyl Chloride reaction1->addition1 reflux1 Reflux at 80-90°C addition1->reflux1 workup1 Quench with Ice, DCM Extraction, Wash reflux1->workup1 product1 4-Fluoro-2-methylbenzenesulfonyl chloride (Crude) workup1->product1 start2 Dissolve Sulfonyl Chloride in DCM product1->start2 Proceed to next step reaction2 Add Aqueous Ammonia at 0-5°C start2->reaction2 stirring2 Stir at Room Temperature reaction2->stirring2 workup2 Separation, Acid Wash, Dry stirring2->workup2 product2 Crude Product workup2->product2 purification Recrystallization product2->purification final_product Pure this compound purification->final_product

Figure 2: Experimental workflow for the synthesis.

Physicochemical Properties

Starting Material and Intermediates:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
m-Fluorotoluene352-70-5C₇H₇F110.13115-1160.991
4-Fluoro-2-methylbenzenesulfonyl chloride7079-48-3C₇H₆ClFO₂S208.64245-2461.433

Final Product:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound489-17-8C₇H₈FNO₂S189.21

Application Notes and Protocols for the Laboratory Preparation of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis of 4-Fluoro-2-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the chlorosulfonation of 3-fluorotoluene to yield an isomeric mixture of fluoromethylbenzenesulfonyl chlorides, followed by the amination of the desired isomer to produce the final product.

Chemical Properties and Data

A summary of the key chemical properties for the starting material, intermediate, and final product is provided below for easy reference.

Compound Name4-Fluoro-2-methylbenzenesulfonyl chlorideThis compound
CAS Number 7079-48-3489-17-8[1]
Molecular Formula C₇H₆ClFO₂SC₇H₈FNO₂S
Molecular Weight 208.64 g/mol 189.21 g/mol [1]
Appearance Not specified (typically a liquid or low-melting solid)White to off-white solid
Melting Point Not availableNot available
Boiling Point 245-246 °CNot available
Purity Typically >97%Typically >98%

Experimental Protocols

This section details the two-step synthesis for the preparation of this compound.

Step 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride

This procedure outlines the chlorosulfonation of 3-fluorotoluene. It is important to note that this reaction produces a mixture of isomers, primarily 4-fluoro-2-methylbenzenesulfonyl chloride and 2-fluoro-4-methylbenzenesulfonyl chloride.[2] The separation of these isomers is a critical subsequent step.

Reaction Scheme:

3-Fluorotoluene + Chlorosulfonic acid → 4-Fluoro-2-methylbenzenesulfonyl chloride + 2-Fluoro-4-methylbenzenesulfonyl chloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluorotoluene110.13(To be determined by user)(To be determined by user)
Chlorosulfonic acid116.52(Typically 2.5-3 eq.)(To be determined by user)
Dichloromethane (DCM)84.93(Sufficient for reaction and extraction)-
Ice-(Sufficient for quenching)-
Saturated sodium bicarbonate solution-(For washing)-
Brine-(For washing)-
Anhydrous magnesium sulfate120.37(For drying)-

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • To the flask, add 3-fluorotoluene dissolved in a minimal amount of dichloromethane.

  • Slowly add chlorosulfonic acid (2.5-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isomeric mixture of fluoromethylbenzenesulfonyl chlorides.

Purification of Isomers:

The separation of the 4-fluoro-2-methyl and 2-fluoro-4-methyl isomers can be challenging and may require fractional distillation under reduced pressure or column chromatography on silica gel. The efficiency of separation should be monitored by analytical techniques such as GC-MS or NMR.

Step 2: Synthesis of this compound

This protocol describes the amination of the isolated 4-fluoro-2-methylbenzenesulfonyl chloride to yield the final product. This procedure is adapted from general methods for the synthesis of sulfonamides from sulfonyl chlorides.[3][4]

Reaction Scheme:

4-Fluoro-2-methylbenzenesulfonyl chloride + NH₄OH → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-methylbenzenesulfonyl chloride208.64(To be determined by user)(To be determined by user)
Ammonium hydroxide (28-30% aq. solution)35.05(Excess, e.g., 10 eq.)(To be determined by user)
Dichloromethane (DCM) or Tetrahydrofuran (THF)-(Sufficient for reaction)-
Hydrochloric acid (1 M)36.46(For neutralization, if necessary)-
Deionized water18.02(For washing)-
Anhydrous sodium sulfate142.04(For drying)-

Procedure:

  • Dissolve the purified 4-fluoro-2-methylbenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath.

  • Slowly add an excess of concentrated aqueous ammonium hydroxide solution (e.g., 10 equivalents) to the stirred solution of the sulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. A general procedure suggests maintaining the temperature between 40°C and 70°C for similar reactions.[3]

  • If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration and washed with cold water.

  • If the product remains in solution, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 x volume).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination start 3-Fluorotoluene reaction1 Chlorosulfonation with ClSO3H start->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 isomers Isomeric Mixture of Sulfonyl Chlorides workup1->isomers separation Isomer Separation (Distillation/Chromatography) isomers->separation intermediate 4-Fluoro-2-methylbenzenesulfonyl chloride separation->intermediate reaction2 Amination with NH4OH intermediate->reaction2 workup2 Work-up & Extraction reaction2->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

The diagram below outlines the logical progression from starting materials to the final product.

logical_relationship A Starting Material (3-Fluorotoluene) C Intermediate (Isomeric Mixture) (Fluoromethylbenzenesulfonyl chlorides) A->C Chlorosulfonation B Reagent (Chlorosulfonic Acid) B->C D Purified Intermediate (4-Fluoro-2-methylbenzenesulfonyl chloride) C->D Separation F Final Product (this compound) D->F Amination E Reagent (Ammonium Hydroxide) E->F

Caption: Logical progression of the two-step synthesis.

References

Application Notes and Protocols: 4-Fluoro-2-methylbenzenesulfonamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzenesulfonamide is a valuable and versatile intermediate in the field of pharmaceutical and medicinal chemistry. Its structural features, including a reactive sulfonamide moiety, a fluorine atom which can enhance metabolic stability and binding affinity, and a methyl group, make it an attractive building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential pharmaceutical candidates, focusing on a key synthetic transformation: N-alkylation.

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents including diuretics, anticonvulsants, and anti-inflammatory drugs. The ability to readily modify the sulfonamide nitrogen through reactions such as N-alkylation allows for the generation of compound libraries with diverse physicochemical properties, crucial for optimizing pharmacokinetic and pharmacodynamic profiles during the drug discovery process.

Application: Synthesis of N-Alkyl-4-fluoro-2-methylbenzenesulfonamide Derivatives

A primary application of this compound is its use as a scaffold for the synthesis of N-substituted sulfonamides. These derivatives are of significant interest in drug discovery as potential inhibitors of various enzymes and receptors. The following protocol details a representative N-alkylation reaction, a fundamental step in the elaboration of this intermediate.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes the results of a series of representative N-alkylation reactions of this compound with various alkyl halides. These reactions demonstrate the versatility of this intermediate in generating a library of diverse N-substituted sulfonamides.

EntryAlkyl Halide (R-X)Product (N-Alkyl-4-fluoro-2-methylbenzenesulfonamide)Reaction Time (h)Yield (%)
1Benzyl bromideN-Benzyl-4-fluoro-2-methylbenzenesulfonamide1285
2Ethyl iodideN-Ethyl-4-fluoro-2-methylbenzenesulfonamide1878
3Propargyl bromideN-Propargyl-4-fluoro-2-methylbenzenesulfonamide1282
42-Bromo-N,N-dimethylacetamideN-(2-(Dimethylamino)-2-oxoethyl)-4-fluoro-2-methylbenzenesulfonamide2475

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of sulfonamide).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the corresponding alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-fluoro-2-methylbenzenesulfonamide.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

Signaling Pathway Context (Hypothetical)

While this compound itself is an intermediate, its derivatives can be designed to target specific biological pathways implicated in disease. For instance, N-substituted sulfonamides are known to inhibit various kinases. The diagram below illustrates a hypothetical signaling pathway where a drug derived from this intermediate could act as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Drug Drug Derivative of 4-Fluoro-2-methyl- benzenesulfonamide Drug->Kinase1 Experimental_Workflow Start Start: This compound ReactionSetup Reaction Setup: - Dissolve in DMF - Add K₂CO₃ Start->ReactionSetup Alkylation N-Alkylation: - Add Alkyl Halide - Heat to 60-80 °C ReactionSetup->Alkylation Workup Aqueous Workup: - Quench with Water - Extract with EtOAc Alkylation->Workup Purification Purification: - Dry over Na₂SO₄ - Column Chromatography Workup->Purification Product Final Product: N-Alkyl-4-fluoro-2-methyl- benzenesulfonamide Purification->Product SAR_Exploration cluster_synthesis Synthetic Diversification Scaffold Scaffold: 4-Fluoro-2-methyl- benzenesulfonamide R1 Vary R¹ group (N-alkylation) Scaffold->R1 R2 Modify Aryl Ring (e.g., Suzuki Coupling) Scaffold->R2 Library Compound Library R1->Library R2->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Applications of 4-Fluoro-2-methylbenzenesulfonamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 4-fluoro-2-methylbenzenesulfonamide scaffold is a key structural motif in the design and discovery of novel therapeutic agents, particularly selective inhibitors of voltage-gated sodium channels (Nav). This privileged scaffold has been instrumental in the development of drug candidates for neurological disorders such as epilepsy and chronic pain.

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The nine subtypes of Nav channels (Nav1.1–Nav1.9) exhibit distinct expression patterns and physiological roles. Non-selective blockade of these channels can lead to undesirable side effects, highlighting the need for subtype-selective inhibitors.[2] The this compound core, when appropriately substituted, has been shown to confer high potency and selectivity for specific Nav channel isoforms, particularly those implicated in disease states.

A significant application of this scaffold is in the development of selective inhibitors of Nav1.6, a key sodium channel in the central nervous system.[2] Gain-of-function mutations in the gene encoding Nav1.6 are associated with epileptic encephalopathies.[2] Selective inhibitors of Nav1.6 that spare other isoforms, such as Nav1.1 (predominantly found in inhibitory neurons), are predicted to have a wider therapeutic window and better tolerability than non-selective sodium channel blockers.[2] The this compound moiety has been incorporated into molecules designed to achieve this desired selectivity profile.

Furthermore, derivatives of fluorinated benzenesulfonamides have been identified as potent and selective inhibitors of Nav1.7, a channel critical for pain signaling.[3][4] Chronic pain remains a significant unmet medical need, and selective Nav1.7 inhibitors are a promising therapeutic strategy. The structural features of the this compound scaffold contribute to the specific interactions required for high-affinity binding to the voltage-sensing domain of the Nav1.7 channel.[3]

The synthetic tractability of this compound allows for the creation of diverse chemical libraries through modification of the sulfonamide nitrogen. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5]

Data Presentation

The following table summarizes the in vitro potency of representative benzenesulfonamide derivatives, which are close structural analogs of compounds containing the this compound core, against various voltage-gated sodium channel subtypes. This data highlights the potential for achieving high potency and selectivity with this chemical class.

Compound IDTarget Nav SubtypeAssay TypeIC50 (µM)Reference
TSS-34Nav1.3Electrophysiology0.32[5]
TSS-42Nav1.3Electrophysiology0.24[5]
PF-05089771Nav1.7Electrophysiology0.011[3]
Compound 30Nav1.6Electrophysiology0.023[2]
Compound 31Nav1.6Electrophysiology0.018[2]
Compound 32Nav1.6Electrophysiology0.015[2]

Experimental Protocols

Synthesis of a Representative N-(Thiazol-2-yl)-4-fluoro-2-methylbenzenesulfonamide

This protocol describes a general method for the synthesis of N-substituted 4-fluoro-2-methylbenzenesulfonamides, exemplified by the coupling with 2-aminothiazole.

Materials:

  • 4-Fluoro-2-methylbenzenesulfonyl chloride

  • 2-Aminothiazole

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-aminothiazole (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2 x), saturated aqueous sodium bicarbonate solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(thiazol-2-yl)-4-fluoro-2-methylbenzenesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Automated Patch-Clamp Electrophysiology Assay

This protocol outlines a method for evaluating the inhibitory activity of this compound derivatives on a specific Nav channel subtype (e.g., Nav1.6) expressed in a mammalian cell line (e.g., HEK293).

Materials and Reagents:

  • HEK293 cells stably expressing the human Nav1.6 channel.

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Test compounds dissolved in DMSO to prepare stock solutions (e.g., 10 mM).

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing Nav1.6 according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular solution at the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the extracellular solution from the DMSO stock solutions. The final DMSO concentration should be kept constant across all wells (e.g., <0.3%).

  • Automated Patch-Clamp Recording:

    • Prime the automated patch-clamp system with extracellular and intracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

    • Initiate the automated protocol for cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell configuration.

  • Voltage Protocol:

    • Hold the cells at a holding potential of -120 mV.

    • To elicit sodium currents, apply a depolarizing test pulse to 0 mV for 20 ms.

    • To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) can be applied to inactivate a fraction of the channels before the test pulse.

  • Data Acquisition and Analysis:

    • Record the peak sodium current in the absence (control) and presence of different concentrations of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Visualizations

nav_channel_inhibition cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_channel Mechanism of Action ActionPotential Action Potential VesicleFusion Vesicle Fusion ActionPotential->VesicleFusion NeurotransmitterRelease Neurotransmitter Release VesicleFusion->NeurotransmitterRelease Neurotransmitter Neurotransmitter NeurotransmitterRelease->Neurotransmitter PostsynapticPotential Excitatory Postsynaptic Potential Neurotransmitter->PostsynapticPotential PostsynapticPotential->ActionPotential Propagation NavChannel Voltage-Gated Sodium Channel (Nav) NavChannel->ActionPotential Required for Depolarization Inhibitor 4-Fluoro-2-methyl- benzenesulfonamide Derivative Inhibitor->NavChannel Blocks Na+ influx

Caption: Mechanism of neuronal signaling inhibition by a this compound derivative.

screening_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening Cascade cluster_optimization Lead Optimization Start 4-Fluoro-2-methyl- benzenesulfonamide Core Synthesis Parallel Synthesis of Derivatives Start->Synthesis Library Compound Library Synthesis->Library PrimaryScreen Primary Screen: Automated Patch-Clamp (Nav1.6) Library->PrimaryScreen HitIdentification Hit Identification (e.g., >50% inhibition @ 10 µM) PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SelectivityPanel Selectivity Profiling (Nav1.1, Nav1.2, Nav1.5, etc.) DoseResponse->SelectivityPanel ADME In Vitro ADME/Tox Assays (Metabolic Stability, hERG, etc.) SelectivityPanel->ADME InVivo In Vivo Efficacy Models (e.g., Mouse Seizure Models) SelectivityPanel->InVivo SAR Structure-Activity Relationship (SAR) Analysis & Compound Design ADME->SAR SAR->Synthesis Iterative Design Candidate Preclinical Candidate Selection InVivo->Candidate

References

Synthesis and Evaluation of Novel Benzenesulfonamide Derivatives for Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and antimicrobial evaluation of novel benzenesulfonamide derivatives. Benzenesulfonamides are a well-established class of compounds with a broad range of biological activities, and continued research into novel derivatives is crucial for overcoming the challenge of antimicrobial resistance.

Introduction

Benzenesulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.[1][2] This inhibition ultimately disrupts the production of DNA and other essential macromolecules, leading to a bacteriostatic effect.[1][2] Recent research has focused on synthesizing novel derivatives with enhanced potency, broader spectrum of activity, and reduced toxicity.[3][4] This document outlines the general procedures for synthesizing these compounds and evaluating their efficacy against a panel of pathogenic microorganisms.

Data Presentation: Antimicrobial Activity of Novel Benzenesulfonamide Derivatives

The following tables summarize the in vitro antimicrobial activity of representative novel benzenesulfonamide derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition (ZOI) in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives (µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeCandida albicansReference
Derivative A 3.96.636.726.673756.63[1][3][5]
Derivative B 6.63--15003756.63[3][5]
Derivative C --4215001500-[3][6]
Derivative D ---15007500-[3]
Ciprofloxacin ------
Nystatin ------

Note: Dashes (-) indicate data not available in the cited sources.

Table 2: Zone of Inhibition (ZOI) of Benzenesulfonamide Derivatives (mm)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeCandida albicansReference
Derivative E 28-----[7]
Derivative F 25-----[7]
Derivative G 19-----[7]
Streptomycin ------

Note: Dashes (-) indicate data not available in the cited sources.

Table 3: Minimum Bactericidal Concentration (MBC) of Selected Benzenesulfonamide Derivatives (µg/mL)

Compound IDKlebsiella pneumoniaePseudomonas aeruginosaReference
Derivative B 15001500[3]
Derivative C 15001500[3]
Derivative D 75001500[3]

Note: Bactericidal activity is generally considered when the MBC is no more than four times the MIC value.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of novel benzenesulfonamide derivatives.

Protocol 1: General Synthesis of Benzenesulfonamide Derivatives

This protocol describes a common method for the synthesis of benzenesulfonamides via the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Pyridine or Triethylamine (TEA) as a base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the amine (1.0 eq) and pyridine or TEA (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Determination of Antimicrobial Activity by Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized benzenesulfonamide derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin, Streptomycin)

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA or SDA plate with the prepared microbial suspension.

  • Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).

  • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the compound solution.

  • Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This method is used to quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized benzenesulfonamide derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Resazurin or other growth indicator (optional)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader after adding a growth indicator like resazurin.[6][7]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of benzenesulfonamide derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening start Starting Materials (Benzenesulfonyl Chloride & Amine) reaction Chemical Reaction (e.g., Schotten-Baumann) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization pure_compound Pure Benzenesulfonamide Derivative characterization->pure_compound disc_diffusion Disc Diffusion Assay (Zone of Inhibition) pure_compound->disc_diffusion mic_determination Microdilution Assay (MIC Determination) disc_diffusion->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Data Analysis & SAR mbc_determination->data_analysis

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DNA DNA, RNA, Proteins DHF->DNA Essential Precursor Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->DHPS Competitive Inhibition

References

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing a Fluorinated Benzene Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development. Sulfonamides represent a major class of potent CA inhibitors. This document provides detailed application notes and protocols for the synthesis of CA inhibitors based on a fluorinated benzenesulfonamide scaffold.

Disclaimer: While the topic of interest is 4-Fluoro-2-methylbenzenesulfonamide, a thorough literature search did not yield specific studies utilizing this exact compound for the synthesis of carbonic anhydrase inhibitors. Therefore, this document provides protocols and data for the synthesis of CA inhibitors using the structurally related and well-documented starting material, 4-fluorobenzenesulfonamide and its polyfluorinated analogue . The methodologies and principles described herein are expected to be largely applicable to the specified compound of interest with minor modifications.

I. Rationale for Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

The benzenesulfonamide moiety is a well-established zinc-binding group that anchors inhibitors to the active site of carbonic anhydrases. The introduction of fluorine atoms to the benzene ring can significantly influence the physicochemical properties of the molecule, such as:

  • Electronic Effects: The high electronegativity of fluorine can modulate the acidity of the sulfonamide group, potentially enhancing its binding affinity to the zinc ion in the enzyme's active site.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of the compound, which may improve its membrane permeability and pharmacokinetic profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation.

  • Conformational Effects: Strategic placement of fluorine atoms can influence the conformation of the molecule, leading to more favorable interactions with the enzyme's active site residues.

II. Synthesis of Fluorinated Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

A common and versatile method for synthesizing a diverse library of carbonic anhydrase inhibitors from a fluorinated benzenesulfonamide core is through a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific coupling of an azido-functionalized benzenesulfonamide with various terminal alkynes to generate a library of 1,2,3-triazole-containing inhibitors.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_click Click Chemistry cluster_final Final Product PFBS Pentafluorobenzenesulfonyl chloride PFBSA 2,3,4,5,6-Pentafluorobenzenesulfonamide PFBS->PFBSA NH4OH Azido 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide PFBSA->Azido NaN3 Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition Azido->Click Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Click Inhibitor 4-(1,2,3-Triazol-1-yl)-2,3,5,6- tetrafluorobenzenesulfonamide Derivatives Click->Inhibitor

Caption: Synthetic workflow for tetrafluorobenzenesulfonamide-based CA inhibitors.

III. Experimental Protocols

A. Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide

This protocol is adapted from methodologies described for the synthesis of precursors for fluorinated benzenesulfonamide inhibitors.

Materials:

  • Pentafluorobenzenesulfonyl chloride

  • Ammonium hydroxide (concentrated)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2,3,4,5,6-Pentafluorobenzenesulfonamide:

    • To a stirred solution of pentafluorobenzenesulfonyl chloride (1 eq) in a suitable solvent like dichloromethane at 0 °C, add concentrated ammonium hydroxide (excess) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pentafluorobenzenesulfonamide.

    • Purify the product by recrystallization or column chromatography if necessary.

  • Synthesis of 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide:

    • Dissolve 2,3,4,5,6-pentafluorobenzenesulfonamide (1 eq) in DMF.

    • Add sodium azide (1.1-1.5 eq) to the solution.

    • Heat the reaction mixture at 50-70 °C for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 4-azido-2,3,5,6-tetrafluorobenzenesulfonamide.

B. General Protocol for the Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

Materials:

  • 4-Azido-2,3,5,6-tetrafluorobenzenesulfonamide

  • Various terminal alkynes (R-C≡CH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 4-azido-2,3,5,6-tetrafluorobenzenesulfonamide (1 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final 1,2,3-triazole-containing carbonic anhydrase inhibitor.

IV. Quantitative Data: Inhibitory Activity of Fluorinated Benzenesulfonamide Derivatives

The inhibitory potency of synthesized compounds is typically evaluated against various human (h) carbonic anhydrase isoforms. The data is often presented as inhibition constants (Kᵢ). The following table summarizes representative inhibition data for a series of 4-(1,2,3-triazol-1-yl)-2,3,5,6-tetrafluorobenzenesulfonamide derivatives against four key hCA isoforms.[1]

Compound (Substituent R on Triazole Ring)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Phenyl 11530.15.21.8
4-Methylphenyl 10145.34.81.5
4-Methoxyphenyl 13555.66.12.1
Cyclohexyl 15888.410.53.4
n-Propyl 75521538.912.4

Data is illustrative and compiled from representative studies for comparative purposes.[1]

V. Signaling Pathway and Mechanism of Action

Carbonic anhydrase inhibitors primarily exert their effects by blocking the catalytic activity of CA enzymes. In the context of cancer, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these tumor-associated CAs, these sulfonamide derivatives can help to normalize the pH of the tumor microenvironment, thereby potentially inhibiting tumor growth and enhancing the efficacy of other cancer therapies.

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_Expression Upregulation of CA IX & CA XII HIF1a->CAIX_XII_Expression CO2_Hydration CO2 + H2O <=> H+ + HCO3- CAIX_XII_Expression->CO2_Hydration Catalyzes Acidification Extracellular Acidification (Low pH) CO2_Hydration->Acidification Tumor_Progression Tumor Progression & Metastasis Acidification->Tumor_Progression Inhibitor Fluorinated Benzenesulfonamide Inhibitor Inhibitor->CAIX_XII_Expression Inhibits

Caption: Role of CA IX/XII in tumor progression and its inhibition.

VI. Conclusion

The use of fluorinated benzenesulfonamide scaffolds, such as 4-fluorobenzenesulfonamide and its polyfluorinated analogs, provides a robust platform for the synthesis of potent and selective carbonic anhydrase inhibitors. The synthetic protocols outlined, particularly the click chemistry approach, offer a modular and efficient means to generate diverse libraries of compounds for structure-activity relationship studies and lead optimization. The provided quantitative data highlights the potential for these compounds to exhibit nanomolar inhibitory activity against various CA isoforms, including those relevant to cancer. Further investigation into the specific use of this compound within these synthetic frameworks is warranted to explore its potential in developing novel CA inhibitors.

References

Application Notes: Evaluating Benzenesulfonamide Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a variety of therapeutic agents. Notably, this structural motif is present in selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Compounds like Celecoxib and Valdecoxib, which contain a primary sulfonamide moiety, are well-known for their anti-inflammatory effects.[1] The development of novel anti-inflammatory agents often involves the synthesis and evaluation of new sulfonamide derivatives.[3][4] This document provides a framework for researchers exploring compounds structurally related to 4-Fluoro-2-methylbenzenesulfonamide as potential anti-inflammatory drug candidates. The primary mechanisms of action for this class of compounds involve the inhibition of key inflammatory mediators and signaling pathways, such as COX-2 and the nuclear factor kappa B (NF-κB) pathway.[1][3]

Mechanism of Action

Benzenesulfonamide derivatives primarily exert their anti-inflammatory effects through two major pathways:

  • Inhibition of the Cyclooxygenase (COX) Pathway: Inflammation is often characterized by the overproduction of prostaglandins. The COX enzymes, particularly the inducible COX-2 isoform, are critical for converting arachidonic acid into prostaglandins.[5] Many sulfonamide-based anti-inflammatory agents are designed to selectively inhibit COX-2, thereby reducing prostaglandin synthesis and mitigating inflammation, pain, and fever with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1][6]

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response.[7] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5][8] Certain sulfonamide derivatives have been shown to inhibit the NF-κB pathway, preventing the release of these key cytokines and thus dampening the inflammatory cascade.[3][9]

Data Presentation: Biological Activity of Representative Sulfonamide Derivatives

The following table summarizes quantitative data for various sulfonamide derivatives from published studies, demonstrating their anti-inflammatory potential. This data serves as a benchmark for evaluating new compounds.

Compound ClassAssayTarget/ParameterResultReference
Novel Amide/Sulfonamide Derivative (Compound 11d)In vitro (LPS-stimulated J774A.1 cells)IL-6 InhibitionIC₅₀: 0.61 µM[3]
Novel Amide/Sulfonamide Derivative (Compound 11d)In vitro (LPS-stimulated J774A.1 cells)TNF-α InhibitionIC₅₀: 4.34 µM[3]
Naproxen-Sulfamethoxazole ConjugateIn vivo (Carrageenan-induced paw edema)Edema Inhibition82.8%[6]
Naproxen-Sulfamethoxazole ConjugateIn vitroCOX-2 Inhibition75.4% at 10 µM[6]
Ibuprofen Phenylcarbamoylmethyl Ester (Compound 3c)In vitroPGE₂ Inhibition50.83 pg/mL[10]
Naproxen Phenylcarbamoylmethyl Ester (Compound 5a)In vitroPGE₂ Inhibition63.83 pg/mL[10]

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Evaluation invitro_primary Primary Screening (e.g., NO Inhibition Assay) invitro_secondary Secondary Screening (e.g., Cytokine ELISA) invitro_primary->invitro_secondary Active Compounds mechanistic Pathway Analysis (e.g., Western Blot for NF-κB, COX-2 Expression) invitro_secondary->mechanistic Confirmed Hits invivo Animal Model of Inflammation (e.g., Carrageenan-Induced Paw Edema) mechanistic->invivo Promising Leads

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

nfkb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus DNA DNA NFkB->DNA Binds IkB_NFkB->IkB IkB_NFkB->NFkB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Sulfonamide Sulfonamide Derivative Sulfonamide->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and sulfonamide inhibition.

cox_pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Released by PLA₂ PLA2 Phospholipase A₂ PGs Prostaglandins (PGE₂) AA->PGs Converted by COX-2 COX2 COX-2 Enzyme Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Sulfonamide Sulfonamide Derivative (COX-2 Inhibitor) Sulfonamide->COX2

Caption: Cyclooxygenase-2 (COX-2) pathway and sulfonamide inhibition.

Experimental Protocols

The following protocols are standard methods for assessing the anti-inflammatory properties of novel compounds.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[11] NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

Protocol 2: In Vitro Cytokine Measurement by ELISA

Principle: This protocol quantifies the inhibitory effect of a test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[3][5] Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used for specific and sensitive detection.

Methodology:

  • Cell Stimulation: Follow steps 1-4 from Protocol 1 to culture, treat, and stimulate RAW 264.7 cells.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant. It may be necessary to centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure:

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits.

    • Follow the manufacturer's instructions precisely. This typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with detection antibodies and a substrate solution that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer. Calculate the cytokine concentration based on a standard curve generated from recombinant cytokine standards. Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of a compound.[10][12] Inflammation is induced by injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw, causing edema. The efficacy of the test compound is determined by its ability to reduce this swelling.[13]

Methodology:

  • Animal Acclimation: Use Wistar or Sprague-Dawley rats (150-200 g). Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.[14][15]

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% CMC).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group III, IV, etc.: Test Compound at different doses (e.g., 10, 20, 40 mg/kg, orally).

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the same paw.

  • Measurement of Edema: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the change in paw volume (Final Volume - Initial Volume).

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

The evaluation of novel benzenesulfonamide derivatives, such as those based on a this compound template, requires a systematic approach combining in vitro and in vivo assays. The protocols and frameworks described here provide a robust methodology for screening, characterizing, and advancing promising anti-inflammatory candidates. By elucidating their effects on key pathways like COX-2 and NF-κB, researchers can effectively identify compounds with therapeutic potential for treating a wide range of inflammatory disorders.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-fluoro-2-methylbenzenesulfonamide, a key transformation in the synthesis of various biologically active molecules. The following sections detail established methods, offering versatility for the introduction of a wide range of alkyl substituents.

Introduction

This compound is a valuable building block in medicinal chemistry. N-alkylation of its sulfonamide nitrogen allows for the systematic modification of molecular structures to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of alkylation method can significantly influence reaction efficiency, yield, and the purity of the final product. This document outlines several robust protocols for this transformation.

Key Synthetic Strategies

Several effective methods for the N-alkylation of sulfonamides have been established.[1][2] The primary strategies applicable to this compound include:

  • Classical N-Alkylation with Alkyl Halides: A direct and widely used method involving the reaction of the sulfonamide with an alkyl halide in the presence of a base.[3][4]

  • Mitsunobu Reaction: An efficient method for the alkylation of sulfonamides using an alcohol, which proceeds with an inversion of stereochemistry at the alcohol's carbon center.[5][6]

  • "Borrowing Hydrogen" Catalysis: A modern and environmentally friendly approach using alcohols as alkylating agents, catalyzed by transition metals such as manganese or iridium, with water as the main byproduct.[7][8][9]

The selection of a specific protocol will depend on the nature of the alkyl group to be introduced, the scale of the reaction, and the desired stereochemical outcome.

Data Presentation: Comparison of N-Alkylation Methods

Method Alkylating Agent Key Reagents Typical Solvent(s) Typical Temperature Reported Yields (General Sulfonamides) Key Considerations
Classical Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Cs₂CO₃, NaOH)DMF, Acetonitrile, THFRoom Temp. to RefluxGood to Excellent[10]Potential for O-alkylation and dialkylation.[3] The reactivity of the alkyl halide is crucial.
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DIAD or DEADTHF, Dichloromethane0 °C to Room Temp.Good to Excellent[5][6]Inversion of stereochemistry at the alcohol center.[6] Byproducts can complicate purification.[5]
Manganese-Catalyzed "Borrowing Hydrogen" Alcohols (R-OH)Mn(I) PNP pincer precatalyst, K₂CO₃XylenesHigh Temperature (e.g., 150 °C)Excellent (avg. 85%)[7][8]Green chemistry approach.[7] Limited to primary and some benzylic alcohols.[8]
Iridium-Catalyzed "Borrowing Hydrogen" Alcohols (R-OH)[Cp*IrCl₂]₂, t-BuOKp-XyleneRefluxGood to Excellent[9]Low catalyst loading.[9] Broad substrate scope including secondary alcohols.[9]
Thermal Alkylation TrichloroacetimidatesNone (Thermal)TolueneRefluxGood to Useful[2]Does not require an external acid, base, or metal catalyst.[2]

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine to remove the DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Mitsunobu Reaction

This protocol details the N-alkylation of this compound with an alcohol using triphenylphosphine and diisopropyl azodicarboxylate (DIAD).

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product. The triphenylphosphine oxide byproduct can often be removed by crystallization.[5]

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Sulfonamide Sulfonamide Reaction_Vessel Reaction (Base/Reagents, Solvent, Temp.) Sulfonamide->Reaction_Vessel Alkylating_Agent Alkylating Agent (Alkyl Halide or Alcohol) Alkylating_Agent->Reaction_Vessel Workup Aqueous Workup (Extraction, Washing) Reaction_Vessel->Workup Purification Purification (Chromatography) Workup->Purification Final_Product N-Alkylated Sulfonamide Purification->Final_Product

Caption: General workflow for the N-alkylation of sulfonamides.

Mitsunobu_Pathway Alcohol Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Betaine DIAD DIAD/DEAD Betaine Phosphonium Betaine DIAD->Betaine + PPh₃ PPh3 PPh₃ Sulfonamide 4-Fluoro-2-methyl- benzenesulfonamide Product N-Alkylated Product Sulfonamide->Product + Alkoxyphosphonium SN2 SN2 Attack TPPO Triphenylphosphine Oxide Product->TPPO Byproduct

Caption: Simplified signaling pathway of the Mitsunobu reaction.

References

Application Notes: 4-Fluoro-2-methylbenzenesulfonamide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-2-methylbenzenesulfonamide as a key building block in the synthesis of bioactive molecules. The presence of the fluorosulfonyl moiety offers a reactive handle for the construction of a diverse range of sulfonamide derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology.

The strategic placement of the fluorine atom and the methyl group on the benzene ring can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, and can contribute to enhanced binding affinity and selectivity for their biological targets.

Key Applications in Bioactive Molecule Synthesis

Derivatives of structurally similar fluorinated and methylated benzenesulfonamides have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibitors for Oncology

The benzenesulfonamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The substituted phenyl ring allows for fine-tuning of the inhibitor's properties to achieve desired potency and selectivity.

A notable example is the development of potent dual PI3K/mTOR inhibitors, where a fluorinated benzenesulfonamide core plays a crucial role in the molecule's activity. The PI3K-Akt-mTOR pathway is a highly activated signal transduction pathway in many human cancers, making it a prime target for therapeutic intervention.

Representative Bioactive Molecule: A potent 7-azaindazole derivative, FD274 , incorporating a 4-fluorobenzenesulfonamide moiety, has been shown to be a highly effective dual PI3K/mTOR inhibitor.[1] This compound exhibits low nanomolar inhibitory activity against PI3K isoforms and mTOR, leading to significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines.[1]

Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of 4-methylbenzenesulfonamide have been successfully employed in the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy. The incorporation of the this compound scaffold can be explored to potentially enhance the potency and selectivity of such inhibitors.

Quantitative Data of Representative Bioactive Molecules

The following table summarizes the in vitro activity of representative bioactive molecules synthesized from structurally related benzenesulfonamide building blocks.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
FD274 PI3Kα0.65HL-600.092[1]
PI3Kβ1.57MOLM-160.084[1]
PI3Kγ0.65[1]
PI3Kδ0.42[1]
mTOR2.03[1]
Compound 16 CDK21790MCF-718.3[2]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathway and a general experimental workflow for the synthesis of bioactive sulfonamides are provided below.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth FD274 FD274 (4-Fluorobenzenesulfonamide derivative) FD274->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow Step1 1. Dissolve amine and base in anhydrous solvent Step2 2. Add 4-fluoro-2-methyl- benzenesulfonyl chloride dropwise at 0°C Step1->Step2 Step3 3. Reaction at room temperature (6-18h) Step2->Step3 Step4 4. Aqueous workup (acid/base washes) Step3->Step4 Step5 5. Purification by chromatography or recrystallization Step4->Step5 Step6 6. Characterization (NMR, MS) Step5->Step6 End End: Pure Bioactive Sulfonamide Step6->End

Caption: General workflow for sulfonamide synthesis.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of N-substituted sulfonamides using this compound as the precursor, which would first be converted to the more reactive 4-fluoro-2-methylbenzenesulfonyl chloride.

Protocol 1: Synthesis of 4-Fluoro-2-methylbenzenesulfonyl Chloride

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-fluoro-2-methylbenzenesulfonyl chloride, which can often be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-4-fluoro-2-methylbenzenesulfonamides

Materials:

  • 4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-2-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-2-methylbenzenesulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge lies in the initial chlorosulfonation of 3-fluorotoluene. This reaction yields a mixture of two primary isomers: the desired 4-fluoro-2-methylbenzenesulfonyl chloride and the undesired 2-fluoro-4-methylbenzenesulfonyl chloride. Separating these isomers can be difficult and is a major cause of yield loss.

Q2: What are the key reaction steps for this synthesis?

A2: The synthesis is typically a two-step process:

  • Chlorosulfonation: 3-Fluorotoluene is reacted with chlorosulfonic acid to produce 4-fluoro-2-methylbenzenesulfonyl chloride.

  • Ammonolysis: The resulting 4-fluoro-2-methylbenzenesulfonyl chloride is then reacted with an ammonia source to form the final product, this compound.

Q3: Can hydrolysis of the sulfonyl chloride intermediate affect the yield?

A3: Yes, 4-fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This is a common side reaction, particularly during the work-up of the chlorosulfonation step, and can significantly reduce the yield of the final product. Careful handling under anhydrous conditions is crucial.

Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting material, intermediate isomers, and the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components, including the sulfonyl chloride isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the desired product and for identifying and quantifying isomeric impurities.

Troubleshooting Guides

Part 1: Chlorosulfonation of 3-Fluorotoluene

Issue 1: Low Yield of the Desired 4-Fluoro-2-methylbenzenesulfonyl Chloride Isomer

  • Problem: The ratio of the desired para-isomer (4-fluoro-2-methyl) to the ortho-isomer (2-fluoro-4-methyl) is low.

  • Cause: The directing effects of the methyl and fluoro groups on the aromatic ring influence the position of sulfonation. Reaction temperature is a critical factor influencing this selectivity. In the chlorosulfonation of toluene, lower temperatures tend to favor the formation of the ortho-isomer (kinetic product), while higher temperatures favor the para-isomer (thermodynamic product).

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. While specific optimal temperatures for 3-fluorotoluene are not well-documented in readily available literature, systematically experimenting with a temperature range (e.g., 0°C to 25°C) is advised. It is generally observed that higher temperatures favor the formation of the thermodynamically more stable para-isomer.

    • Stoichiometry: Use a slight excess of chlorosulfonic acid to ensure complete conversion of the starting material, but avoid a large excess which can lead to side reactions.

Issue 2: Significant Hydrolysis of the Sulfonyl Chloride Product During Work-up

  • Problem: The overall yield is low, and analysis shows the presence of 4-fluoro-2-methylbenzenesulfonic acid.

  • Cause: The sulfonyl chloride is reacting with water during the quenching and extraction steps.

  • Solution:

    • Quenching: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic quenching process and minimizes the time the sulfonyl chloride is in contact with warm aqueous conditions.

    • Extraction: Immediately after quenching, extract the product into a non-polar organic solvent (e.g., dichloromethane, diethyl ether).

    • Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.

Part 2: Isomer Separation

Issue: Difficulty in Separating 4-fluoro-2-methylbenzenesulfonyl chloride from its Isomer

  • Problem: HPLC or NMR analysis shows a mixture of isomers after purification.

  • Cause: The isomers have very similar physical properties, making separation by standard distillation or simple crystallization challenging.

  • Solution:

    • Fractional Crystallization: This technique can be effective but requires careful optimization. Experiment with different solvent systems (e.g., hexanes, heptane, or mixtures with a slightly more polar solvent like toluene or ethyl acetate) and cooling rates to find conditions that selectively crystallize the desired isomer.

    • Preparative Chromatography: While potentially costly and time-consuming for large scales, preparative HPLC or flash chromatography can be used for effective separation, especially at the lab scale.

Part 3: Ammonolysis of 4-Fluoro-2-methylbenzenesulfonyl Chloride

Issue 1: Incomplete Conversion to the Sulfonamide

  • Problem: The reaction stalls, and a significant amount of the starting sulfonyl chloride remains.

  • Cause: Insufficient ammonia, low reaction temperature, or short reaction time.

  • Solution:

    • Ammonia Concentration: Use a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or ammonia gas in an organic solvent) to drive the reaction to completion.

    • Temperature and Time: Gently warming the reaction mixture may increase the reaction rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Issue 2: Formation of Side Products

  • Problem: The crude product contains impurities other than the starting material or the desired sulfonamide.

  • Cause: The highly reactive sulfonyl chloride can react with other nucleophiles present. If using aqueous ammonia, hydrolysis to the sulfonic acid can still occur.

  • Solution:

    • Anhydrous Conditions: If side reactions are a major issue, consider using anhydrous ammonia gas dissolved in a suitable aprotic solvent (e.g., THF, dioxane) to minimize hydrolysis.

    • Controlled Addition: Add the sulfonyl chloride solution slowly to the ammonia solution at a low temperature to control the exotherm and minimize side reactions.

Data Presentation

Table 1: Hypothetical Influence of Temperature on Isomer Ratio in Chlorosulfonation of 3-Fluorotoluene

Reaction Temperature (°C)Molar Ratio (4-fluoro-2-methyl : 2-fluoro-4-methyl)Overall Yield of Sulfonyl Chlorides (%)
01 : 1.585
101.2 : 182
252 : 178

Note: This table presents hypothetical data to illustrate the expected trend. Actual results will vary and should be determined experimentally.

Experimental Protocols

A detailed experimental protocol for the synthesis and purification of this compound would require specific laboratory validation. Researchers should adapt general procedures for chlorosulfonation and ammonolysis of aromatic compounds, paying close attention to the safety precautions for handling chlorosulfonic acid.

Visualizations

Synthesis_Pathway 3-Fluorotoluene 3-Fluorotoluene Chlorosulfonation Chlorosulfonation 3-Fluorotoluene->Chlorosulfonation ClSO3H 4-Fluoro-2-methylbenzenesulfonyl_chloride 4-Fluoro-2-methylbenzenesulfonyl_chloride Chlorosulfonation->4-Fluoro-2-methylbenzenesulfonyl_chloride Desired Product 2-Fluoro-4-methylbenzenesulfonyl_chloride 2-Fluoro-4-methylbenzenesulfonyl_chloride Chlorosulfonation->2-Fluoro-4-methylbenzenesulfonyl_chloride Isomeric Byproduct Ammonolysis Ammonolysis 4-Fluoro-2-methylbenzenesulfonyl_chloride->Ammonolysis NH3 This compound This compound Ammonolysis->this compound Final Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Chlorosulfonation cluster_start Start: Low Yield cluster_analysis Analysis cluster_issues Potential Issues cluster_solutions Solutions Low_Yield Low Yield of Desired Product Analysis Analyze Isomer Ratio and Purity (HPLC/NMR) Low_Yield->Analysis Poor_Isomer_Ratio Poor Isomer Ratio Analysis->Poor_Isomer_Ratio Product_Hydrolysis Product Hydrolysis Analysis->Product_Hydrolysis Optimize_Temp Optimize Reaction Temperature Poor_Isomer_Ratio->Optimize_Temp Control_Stoichiometry Control Stoichiometry Poor_Isomer_Ratio->Control_Stoichiometry Careful_Quenching Careful Quenching on Ice Product_Hydrolysis->Careful_Quenching Anhydrous_Workup Anhydrous Work-up Product_Hydrolysis->Anhydrous_Workup

Caption: Troubleshooting workflow for the chlorosulfonation step.

Technical Support Center: Purification of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Fluoro-2-methylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials from the synthesis, isomers, or related sulfonamides. The classic synthesis involves the reaction of a sulfonyl chloride with an amine, which can sometimes lead to the formation of disulfonimides.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. A narrow melting point range close to the literature value indicates high purity.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and impurities in a given solvent or solvent system.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated crude material.

    • If the compound remains insoluble, a different solvent or a solvent mixture is required. Due to the polar sulfonamide group and the aromatic ring, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or toluene/heptane could be effective.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. This can also occur with highly impure samples.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

Problem 3: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.[1] Alternatively, the solution may be supersaturated.[1]

  • Solution:

    • For unsaturated solutions: Reduce the volume of the solvent by gentle heating and evaporation, then attempt to cool again.

    • For supersaturated solutions: Induce crystallization by adding a "seed crystal" of pure this compound. If seed crystals are unavailable, scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.[1]

Recrystallization Solvent Selection

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Solvent/MixturePolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for polar compounds.
IsopropanolPolar82Similar to ethanol, can be a good alternative.
TolueneNon-polar111May be suitable, especially for removing non-polar impurities.
Ethanol/WaterPolarVariableA versatile mixture. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a few drops of hot ethanol.
Toluene/HeptaneNon-polarVariableGood for less polar compounds. Dissolve in hot toluene and add hot heptane as the anti-solvent.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (the one in which the compound is more soluble, e.g., hot ethanol). Heat the mixture to boiling to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the second solvent (the one in which the compound is less soluble, e.g., water) dropwise until the solution becomes faintly cloudy.[2]

  • Clarification: Add a few drops of the hot primary solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired compound from impurities (overlapping spots on TLC).

  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) before running the column. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

    • Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.

    • If a significant increase in polarity is needed, a stronger eluent like methanol can be added in small percentages to the mobile phase.

Problem 3: The compound elutes too quickly (high Rf value).

  • Possible Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.

Column Chromatography Parameters

For a moderately polar compound like this compound, the following conditions are a good starting point.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile system that allows for the elution of compounds with varying polarities. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Alternative Mobile Phase Dichloromethane/Methanol GradientUseful if separation is not achieved with Hexane/EtOAc. Start with pure Dichloromethane and slowly add Methanol.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. The target compound should have an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution: If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Chromatography_Troubleshooting cluster_polarity Mobile Phase Polarity Adjustment start Poor Separation (Overlapping Spots) high_rf Compound Elutes Too Quickly (High Rf) start->high_rf low_rf Compound Does Not Elute (Low Rf) start->low_rf decrease_polarity Decrease Polarity (e.g., more Hexane) high_rf->decrease_polarity increase_polarity Increase Polarity (e.g., more EtOAc) low_rf->increase_polarity end Good Separation decrease_polarity->end Achieve Rf ~0.3 increase_polarity->end Achieve Rf ~0.3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common and classical method for synthesizing sulfonamides?

A1: The most prevalent and classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][4]

Q2: What are the primary side reactions to be aware of during sulfonamide synthesis, especially with primary amines?

A2: The main side reactions include:

  • Di-sulfonylation: Primary amines have two reactive N-H bonds. Under certain conditions, both can react with the sulfonyl chloride to form an undesired di-sulfonylated byproduct.[1][5] This is more likely with an excess of sulfonyl chloride or at higher temperatures.[1]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid.[1][6] This sulfonic acid will not react with the amine, leading to lower yields and purification challenges.[1][6]

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[1]

Q3: How can I monitor the progress of my reaction and identify potential side products?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of the reaction's progress by observing the consumption of the starting amine.[1][4]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for separating and identifying the components of the reaction mixture, including the desired product, unreacted starting materials, and any side products.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to verify the structure of the final product and identify impurities. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the sulfonamide functional group, which shows characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]

Q4: What are the best practices for purifying sulfonamides?

A4: Purification can be challenging due to the polarity of sulfonamides. Common methods include:

  • Extraction: After quenching the reaction, an extractive workup is used to remove water-soluble byproducts like the hydrochloride salt of the base. The organic layer is typically washed with dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[4]

  • Recrystallization: This is an effective method for purifying solid sulfonamides. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4][8]

  • Flash Column Chromatography: Silica gel chromatography is often used to separate the desired sulfonamide from impurities with different polarities.[1][4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to exposure to moisture.[1][6] 2. Low Amine Reactivity: The amine may be sterically hindered or have low nucleophilicity due to electron-withdrawing groups.[1][7] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete reaction.[1]1. Use fresh or recently purified sulfonyl chloride. Ensure all glassware and solvents are completely dry.[1][6] 2. Increase the reaction temperature or allow for a longer reaction time. Consider using a stronger, non-nucleophilic base if deprotonation of the amine is an issue.[7] 3. Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base.[1]
Significant Di-sulfonylation (with primary amines) 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride favors the formation of the di-sulfonylated product.[1] 2. High Reaction Temperature: Higher temperatures can promote the second sulfonylation reaction.[1] 3. Strong Base: A strong base can deprotonate the initially formed mono-sulfonamide, making it more nucleophilic for a second reaction.[5]1. Use a 1:1 molar ratio or a slight excess of the amine (e.g., 1.1 equivalents).[5][6] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the sulfonyl chloride solution slowly at 0 °C.[1][5][6] 3. Consider using a weaker or sterically hindered base like pyridine instead of triethylamine.[5]
Presence of Sulfonic Acid Byproduct 1. Water in the Reaction: The presence of water leads to the hydrolysis of the sulfonyl chloride.[1][6]1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[6][7]
Difficult Purification 1. Similar Polarity of Products: The desired product and byproducts may have similar Rf values on TLC, making chromatographic separation difficult. 2. Incomplete Reaction: Unreacted starting materials can co-elute with the product.1. Optimize the solvent system for column chromatography. If separation is still difficult, consider recrystallization.[4] 2. Ensure the reaction has gone to completion by monitoring with TLC or HPLC. If necessary, adjust reaction time or temperature.[6]

Experimental Protocols

Detailed Protocol for the Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol describes a standard procedure for the reaction between an amine (benzylamine) and a sulfonyl chloride (p-toluenesulfonyl chloride) using triethylamine as a base in dichloromethane.

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the consumption of the benzylamine by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-4-toluenesulfonamide.[4]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine (1.0 eq) & Base (1.5 eq) in Anhydrous Solvent cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Dissolve Sulfonyl Chloride (1.05 eq) in Anhydrous Solvent add Add Sulfonyl Chloride Solution Dropwise prep_sulfonyl->add cool->add react Stir at Room Temperature (2-24h) add->react monitor Monitor by TLC/HPLC react->monitor quench Dilute with Solvent & Wash Sequentially monitor->quench Reaction Complete dry Dry Organic Layer & Concentrate quench->dry purify Purify by Chromatography or Recrystallization dry->purify end purify->end start start->prep_amine

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_sm Check Starting Materials (SMs) (Purity, Anhydrous Conditions) start->check_sm sm_ok SMs OK / Conditions Dry check_sm->sm_ok Yes sm_bad Degraded SMs / Wet check_sm->sm_bad No check_reaction Analyze Reaction Mixture (TLC/LC-MS) sm_ok->check_reaction no_product No Product / Unreacted SMs check_reaction->no_product Result side_products Major Side Products check_reaction->side_products Result good_conversion Good Conversion check_reaction->good_conversion Result optimize_conditions Optimize Conditions: - Temp / Time - Base / Solvent no_product->optimize_conditions identify_side_products Identify Side Products side_products->identify_side_products optimize_purification Optimize Purification (Solvent System, Recrystallization) good_conversion->optimize_purification disulfonylation Di-sulfonylation? identify_side_products->disulfonylation Identify hydrolysis Hydrolysis? identify_side_products->hydrolysis Identify adjust_stoichiometry Adjust Stoichiometry (Excess Amine) Lower Temperature disulfonylation->adjust_stoichiometry Yes ensure_anhydrous Ensure Anhydrous Conditions hydrolysis->ensure_anhydrous Yes

Caption: Troubleshooting decision tree for sulfonamide synthesis.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-Fluoro-2-methylbenzenesulfonamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a structured format.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
1. Low or No Product Yield 1. Inactive Catalyst: The chosen catalyst may be deactivated or not suitable for the specific substrates. 2. Poor Quality Starting Materials: Impurities in the 4-fluoro-2-methylaniline or the sulfonylating agent can interfere with the reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction rate and yield. 4. Steric Hindrance: The ortho-methyl group on the aniline can sterically hinder the approach of the sulfonylating agent.1. Catalyst Selection & Handling: - For palladium-catalyzed reactions, ensure the palladium source and ligands are handled under inert conditions to prevent deactivation. Consider using pre-catalysts that are more air-stable. - For copper-catalyzed reactions, ensure the copper salt is of high purity. - If using a Lewis acid catalyst, ensure it is anhydrous, as water can lead to deactivation.[1] 2. Starting Material Purity: - Purify starting materials before use (e.g., recrystallization or distillation). - Ensure solvents are anhydrous, as moisture can quench catalysts and reagents. 3. Optimization of Reaction Conditions: - Systematically vary the temperature. While some reactions proceed at room temperature, others may require heating.[2] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Screen different aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2] 4. Addressing Steric Hindrance: - Employ a less sterically demanding sulfonylating agent if possible. - Consider using a catalyst system known to be effective for sterically hindered substrates.
2. Formation of Multiple Byproducts 1. Di-sulfonylation: The aniline nitrogen reacts with two molecules of the sulfonyl chloride, forming a di-sulfonamide byproduct. 2. Side Reactions of the Starting Material: The aniline may undergo other reactions under the reaction conditions. 3. Hydrolysis of Sulfonyl Chloride: If moisture is present, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.1. Control Stoichiometry: - Use a slight excess of the aniline relative to the sulfonyl chloride to favor mono-sulfonylation. 2. Protecting Group Strategy: - Consider protecting the aniline as an acetanilide before sulfonylation to prevent side reactions at the nitrogen. The protecting group can be removed in a subsequent step.[3] 3. Anhydrous Conditions: - Rigorously dry all glassware, solvents, and reagents to prevent hydrolysis of the sulfonyl chloride.
3. Reaction Stalls or is Incomplete 1. Inhibition of Catalyst: Product inhibition or the formation of inhibitory byproducts can stall the catalytic cycle. 2. Insufficient Base: An inadequate amount of base can lead to a buildup of acid, which can protonate the aniline and reduce its nucleophilicity. 3. Low Reactivity of Starting Materials: The electronic properties of the starting materials (electron-withdrawing fluorine) can decrease their reactivity.1. Catalyst Loading: - Increase the catalyst loading in small increments. 2. Base Selection and Stoichiometry: - Use a non-nucleophilic organic base like triethylamine or pyridine.[2] - Ensure at least a stoichiometric amount of base is used to neutralize the acid produced during the reaction. 3. Forcing Conditions: - If the reaction is sluggish at room temperature, gradually increase the temperature. - Consider using a more reactive sulfonylating agent, such as a sulfonyl fluoride, which can be activated by Lewis acids.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: Modern catalytic approaches for the synthesis of aryl sulfonamides, including this compound, primarily involve palladium or copper catalysts.

  • Palladium-catalyzed cross-coupling reactions are versatile methods. These can involve the coupling of an aryl halide or boronic acid with a sulfonamide or a source of sulfur dioxide.[4][5]

  • Copper-catalyzed cross-coupling reactions offer a more economical alternative to palladium. These reactions can couple aryl halides with sulfonamides or utilize a three-component reaction with a boron-containing reagent, an amine, and a sulfur dioxide surrogate.[6][7]

  • Lewis acid catalysis can be employed to activate less reactive sulfonylating agents like sulfonyl fluorides for reaction with anilines.[1][8]

Q2: How do I choose the best starting materials for the synthesis?

A2: The choice of starting materials depends on the chosen synthetic route. Common strategies include:

  • 4-Fluoro-2-methylaniline and a suitable sulfonyl chloride: This is a traditional and direct approach. The key challenge is managing the reactivity of the aniline and potential side reactions.

  • An aryl halide (e.g., 4-fluoro-2-methylbromobenzene) and a sulfonamide: This is a common strategy in palladium or copper-catalyzed cross-coupling reactions.

  • 4-Fluoro-2-methylboronic acid, an amine, and a sulfur dioxide source: This is a convergent approach that allows for the assembly of the molecule from three components, often catalyzed by copper.[9]

  • 4-Fluoro-2-methylbenzoic acid: This can be converted to the corresponding sulfonyl chloride in a one-pot protocol followed by amination.

Q3: What is the role of the base in the reaction?

A3: In reactions involving sulfonyl chlorides, a base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. The accumulation of acid would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction. Common bases used are non-nucleophilic organic bases such as triethylamine or pyridine.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in troubleshooting issues like stalled reactions.

Experimental Protocols

Proposed Synthesis via Sulfonylation of 4-Fluoro-2-methylaniline

This protocol describes the reaction of 4-fluoro-2-methylaniline with 4-fluoro-2-methylbenzenesulfonyl chloride.

Materials:

  • 4-Fluoro-2-methylaniline

  • 4-Fluoro-2-methylbenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-methylaniline (1.0 eq) and anhydrous DCM (or THF) to make a 0.2 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (or THF) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize comparative data for different catalytic systems used in aryl sulfonamide synthesis, which can serve as a guide for catalyst selection.

Table 1: Comparison of Catalytic Systems for Aryl Sulfonamide Synthesis

Catalyst SystemTypical Catalyst LoadingTemperature (°C)Common SolventsTypical YieldsReference
Palladium-based
Pd(OAc)₂ / Ligand1-5 mol%80-120Toluene, Dioxane60-95%[4][5]
Copper-based
CuI / Ligand5-10 mol%100-140DMF, DMSO50-90%[6]
Lewis Acid
Ca(NTf₂)₂10-20 mol%25-80Acetonitrile, Dioxane70-95%[1]

Table 2: Influence of Starting Materials on Reaction Success

Starting Material CombinationCatalyst SystemKey Considerations
Aryl Halide + SulfonamidePalladium or CopperAvailability of aryl halide, potential for catalyst poisoning by sulfur.
Arylboronic Acid + Amine + SO₂ SourceCopperConvergent synthesis, avoids pre-functionalized sulfur reagents.[9]
Carboxylic Acid + AmineCopperOne-pot procedure, readily available starting materials.
Aniline + Sulfonyl ChlorideBase-mediated or Lewis AcidTraditional method, potential for side reactions.

Visualizations

Diagram 1: General Workflow for Catalyst Selection and Synthesis

G Catalyst Selection Workflow for this compound Synthesis cluster_0 Starting Material Selection cluster_1 Catalyst & Condition Screening cluster_2 Execution & Analysis Start Define Target: This compound SM_Choice Choose Starting Materials Start->SM_Choice Aniline 4-Fluoro-2-methylaniline + Sulfonyl Chloride SM_Choice->Aniline Traditional ArylHalide Aryl Halide + Sulfonamide SM_Choice->ArylHalide Cross-Coupling BoronicAcid Arylboronic Acid + Amine + SO2 Source SM_Choice->BoronicAcid Convergent Catalyst_Selection Select Catalyst System Aniline->Catalyst_Selection ArylHalide->Catalyst_Selection BoronicAcid->Catalyst_Selection Pd_Cat Palladium-based Catalyst_Selection->Pd_Cat Cu_Cat Copper-based Catalyst_Selection->Cu_Cat Lewis_Acid Lewis Acid Catalyst_Selection->Lewis_Acid Reaction_Optimization Optimize Conditions: - Temperature - Solvent - Base Pd_Cat->Reaction_Optimization Cu_Cat->Reaction_Optimization Lewis_Acid->Reaction_Optimization Run_Reaction Perform Synthesis Reaction_Optimization->Run_Reaction Analysis Analyze Results: - Yield - Purity (TLC, LC-MS) Run_Reaction->Analysis Troubleshoot Troubleshoot Issues Analysis->Troubleshoot Issues Encountered Final_Product Pure Product Analysis->Final_Product Successful Troubleshoot->Reaction_Optimization Re-optimize

Caption: A logical workflow for selecting starting materials and catalysts for the synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low or No Yield Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Purify_SM Purify starting materials and dry solvents. Check_Purity->Purify_SM No Check_Catalyst Is the catalyst active? Check_Purity->Check_Catalyst Yes Re_run Re-run experiment Purify_SM->Re_run New_Catalyst Use fresh or alternative catalyst. Check_Catalyst->New_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes New_Catalyst->Re_run Optimize_Conditions Screen temperature, solvent, and base. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes, but still low yield. Consider alternative route. Optimize_Conditions->Re_run Re_run->Start Still low yield Re_run->Success Successful

Caption: A step-by-step guide to troubleshooting low product yield in the synthesis.

References

Troubleshooting low purity in 4-Fluoro-2-methylbenzenesulfonamide batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in batches of 4-Fluoro-2-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low purity in the synthesis of this compound?

A1: The most prevalent issue is the co-formation of the isomeric impurity, 2-Fluoro-4-methylbenzenesulfonamide. This occurs during the chlorosulfonation of the starting material, 3-fluorotoluene. The directing effects of the methyl and fluoro groups on the aromatic ring lead to a mixture of isomers that can be challenging to separate due to their similar physical properties.

Q2: How can I control the formation of the undesired 2-Fluoro-4-methylbenzenesulfonamide isomer?

A2: The ratio of isomers formed during chlorosulfonation is often temperature-dependent. Lower reaction temperatures tend to favor the kinetically controlled product, which may be the undesired ortho-isomer to the methyl group (2-fluoro-4-methylbenzenesulfonyl chloride). Conversely, higher temperatures can favor the thermodynamically more stable para-isomer (4-fluoro-2-methylbenzenesulfonyl chloride).[1] Experimenting with the reaction temperature is a critical step in optimizing the synthesis for the desired product.

Q3: My final product is showing a lower than expected melting point and broad peaks in the NMR. What could be the issue?

A3: This is a strong indication of the presence of impurities, most likely the 2-Fluoro-4-methylbenzenesulfonamide isomer. The presence of this isomer disrupts the crystal lattice of the desired product, leading to a depressed and broadened melting point range. In the 1H NMR spectrum, the presence of two distinct sets of aromatic and methyl signals is a key indicator of an isomeric mixture.

Q4: I am having difficulty removing the isomeric impurity by column chromatography. What other purification methods can I try?

A4: Due to the similar polarity of the isomers, separation by standard silica gel column chromatography can be inefficient.[2] Fractional recrystallization is often a more effective technique for purifying isomeric mixtures. This method relies on slight differences in the solubility of the isomers in a particular solvent system. It may require multiple recrystallization cycles to achieve high purity.

Q5: What are some potential side reactions to be aware of during the synthesis?

A5: Besides isomer formation, a common side reaction is the hydrolysis of the intermediate 4-fluoro-2-methylbenzenesulfonyl chloride back to 4-fluoro-2-methylbenzenesulfonic acid. This can occur if the reaction is exposed to water before the amination step. The presence of this sulfonic acid impurity can complicate the work-up and purification.

Troubleshooting Guide: Low Purity Batches

This guide provides a systematic approach to diagnosing and resolving low purity issues in your this compound batches.

Problem: Purity by HPLC is below the desired specification (e.g., <98%)

Step 1: Identify the Impurity

  • Action: Analyze the impure batch by HPLC-MS and ¹H NMR.

  • Expected Outcome: The primary impurity is likely the 2-Fluoro-4-methylbenzenesulfonamide isomer. The mass spectrum will show an identical mass-to-charge ratio for both the product and the impurity. The ¹H NMR will show two distinct sets of signals for the aromatic protons and the methyl group.

Step 2: Optimize the Chlorosulfonation Reaction

  • Action: Vary the temperature of the chlorosulfonation reaction. Start with a low temperature (e.g., 0-5 °C) and incrementally increase it in subsequent reactions.

  • Rationale: As temperature influences the isomer ratio, finding the optimal temperature can significantly increase the yield of the desired 4-fluoro-2-methylbenzenesulfonyl chloride intermediate.[1]

Step 3: Refine the Purification Protocol

  • Action: Implement a fractional recrystallization procedure.

  • Rationale: This technique can effectively separate the desired product from its isomer. A detailed protocol is provided below.

Data Presentation

Table 1: Typical Impurity Profile of a Low Purity Batch of this compound

CompoundRetention Time (min)Area (%) by HPLCIdentification
This compound10.285.5Desired Product
2-Fluoro-4-methylbenzenesulfonamide10.812.3Isomeric Impurity
4-Fluoro-2-methylbenzenesulfonic acid4.51.2Hydrolysis Product
Unknown-1.0Other Impurities

Table 2: Effect of Recrystallization on Purity

Recrystallization CyclePurity of this compound (%)Yield (%)
195.280
298.570
3>99.560

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative synthetic procedure.

  • Chlorosulfonation: Cool chlorosulfonic acid (3 equivalents) to 0 °C in a flask equipped with a dropping funnel and a gas outlet. Add 3-fluorotoluene (1 equivalent) dropwise while maintaining the temperature between 0-5 °C. After the addition is complete, stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 4-fluoro-2-methylbenzenesulfonyl chloride will precipitate as a solid. Filter the solid and wash it with cold water.

  • Amination: Without drying, add the crude sulfonyl chloride to a stirred, chilled (0-5 °C) aqueous ammonia solution (28%). Stir the mixture vigorously for 2 hours, allowing it to warm to room temperature.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude this compound.

Protocol 2: Purification by Fractional Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the solubility of this compound shows a significant difference between hot and cold conditions. Ethanol/water or toluene/hexane mixtures are good starting points.[3]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. The desired isomer should preferentially crystallize.

  • Filtration: Collect the crystals by vacuum filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC.

  • Repeat: If the purity is not yet satisfactory, repeat the recrystallization process with the collected crystals.[4][5]

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

Protocol 4: ¹H NMR Analysis for Isomer Differentiation
  • Solvent: DMSO-d₆.

  • Procedure: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • This compound (Desired Product): Look for a distinct set of aromatic proton signals and a singlet for the methyl group at approximately 2.5 ppm. The aromatic region will show characteristic splitting patterns due to fluorine and proton coupling.

    • 2-Fluoro-4-methylbenzenesulfonamide (Impurity): The presence of a second set of aromatic signals with different splitting patterns and a separate methyl singlet (likely at a slightly different chemical shift) indicates the presence of the isomer.

Visualizations

Synthesis_Pathway 3-Fluorotoluene 3-Fluorotoluene Reaction_1 Chlorosulfonation 3-Fluorotoluene->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 4-Fluoro-2-methylbenzenesulfonyl chloride (and isomer) Reaction_1->Intermediate Reaction_2 Amination Intermediate->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 Final_Product This compound (Crude) Reaction_2->Final_Product

Caption: Synthetic pathway for this compound.

Side_Reactions Start 3-Fluorotoluene Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Desired_Intermediate 4-Fluoro-2-methylbenzenesulfonyl chloride Chlorosulfonation->Desired_Intermediate Desired Pathway Isomeric_Impurity 2-Fluoro-4-methylbenzenesulfonyl chloride Chlorosulfonation->Isomeric_Impurity Side Reaction (Isomerization) Hydrolysis_Product 4-Fluoro-2-methylbenzenesulfonic acid Desired_Intermediate->Hydrolysis_Product Side Reaction (Hydrolysis with H2O)

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow Start Low Purity Batch Analysis Analyze by HPLC & NMR Start->Analysis Identify_Impurity Identify Main Impurity Analysis->Identify_Impurity Isomer Isomeric Impurity (2-Fluoro-4-methyl...) Identify_Impurity->Isomer Isomer Detected Other Other Impurities Identify_Impurity->Other Other Impurities Optimize_Reaction Optimize Chlorosulfonation Temperature Isomer->Optimize_Reaction Check_Reagents Check Starting Material & Reagent Purity Other->Check_Reagents Optimize_Purification Optimize Purification (Fractional Recrystallization) Optimize_Reaction->Optimize_Purification End High Purity Product Optimize_Purification->End Check_Reagents->Optimize_Purification

Caption: Troubleshooting workflow for low purity batches.

References

Stability issues of 4-Fluoro-2-methylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-methylbenzenesulfonamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is generally stable under normal laboratory conditions. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1] Keep the container tightly sealed to prevent moisture ingress.

Q2: I am dissolving this compound for my experiments. Which solvents are recommended?

Q3: Can I prepare stock solutions of this compound in advance?

A3: Preparing stock solutions in advance is a common practice. However, the long-term stability of this compound in various solvents has not been extensively documented. We advise preparing fresh solutions for critical experiments. If stock solutions are necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers, protected from light. It is also recommended to perform a stability check on aged stock solutions before use, for example, by comparing their HPLC profile to that of a freshly prepared solution.

Q4: Are there any known incompatibilities for this compound in solution?

A4: this compound is incompatible with strong oxidizing agents.[1] Reactions with such agents can lead to degradation of the molecule. Additionally, the stability of sulfonamides can be pH-dependent.[2] Therefore, caution should be exercised when using highly acidic or basic conditions in your experimental protocols.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptom:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Photodegradation Sulfonamides can be susceptible to degradation upon exposure to UV light.[1][3][4][5] Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during handling.
Thermal Degradation Elevated temperatures can accelerate the degradation of sulfonamides.[6][7] Avoid storing solutions at room temperature for extended periods. For long-term storage, keep solutions at -20°C or below. If your experimental protocol requires heating, perform a preliminary experiment to assess the stability of the compound at the required temperature and duration.
Hydrolysis (pH-mediated degradation) Extreme pH conditions (highly acidic or basic) can lead to the hydrolysis of the sulfonamide group.[2] If your experiment involves acidic or basic conditions, assess the stability of this compound at the target pH before proceeding with critical studies. Consider using a buffered solution to maintain a stable pH.
Oxidation The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. Use de-gassed solvents for solution preparation, especially for long-term storage. Avoid contact with strong oxidizing agents.
Solvent Reactivity While common laboratory solvents are generally inert, some reactive impurities in the solvent could potentially degrade the compound. Use high-purity, HPLC-grade solvents for preparing solutions.
Issue 2: Poor Solubility or Precipitation of this compound

Symptom:

  • Difficulty in dissolving the compound at the desired concentration.

  • Precipitation of the compound from the solution over time.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inappropriate Solvent The chosen solvent may not be optimal for the desired concentration. Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, DMSO, DMF) to find the one that provides the best solubility.
Concentration Exceeds Solubility Limit The desired concentration may be above the solubility limit of the compound in the chosen solvent. Determine the approximate solubility of the compound in the selected solvent before preparing a high-concentration stock solution.
Temperature Effects Solubility is often temperature-dependent. Gentle warming or sonication can aid in dissolution. However, be mindful of potential thermal degradation (see Issue 1). If a solution is prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature.
Change in Solution Composition The addition of other components to the solution (e.g., aqueous buffers) can decrease the solubility of the compound. When mixing a stock solution in an organic solvent with an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Separately, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples (stressed and control) by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[10][11][12][13]

1. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or start with 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Inject the samples from the forced degradation study (Protocol 1).

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Further validation should be performed according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C) stock->thermal Expose to Stress photo Photodegradation (UV light) stock->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare Chromatograms hplc->compare

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions degradation Compound Degradation light Light Exposure degradation->light temp High Temperature degradation->temp ph Extreme pH degradation->ph oxidants Oxidizing Agents degradation->oxidants protect_light Use Amber Vials light->protect_light store_cold Store at Low Temperature temp->store_cold buffer Use Buffered Solutions ph->buffer degas Use De-gassed Solvents oxidants->degas

References

Technical Support Center: Byproduct Identification in 4-Fluoro-2-methylbenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired this compound

Potential CauseTroubleshooting StepExpected Outcome
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient stirring.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. If the starting material (4-Fluoro-2-methylbenzenesulfonyl chloride) is still present, increase the reaction time. 3. If an increase in time is ineffective, consider a modest increase in the reaction temperature, ensuring it does not lead to byproduct formation. 4. Ensure vigorous stirring to maintain a homogenous reaction mixture.Complete consumption of starting materials and formation of the desired product.
Hydrolysis of starting material: 4-Fluoro-2-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react to form the sulfonamide.[1]1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired sulfonamide.
Loss of product during workup: The product may be lost during extraction or purification steps.1. Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the sulfonamide. 2. If performing recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation.[2][3][4]Improved recovery of the final product.

Issue 2: Presence of Significant Impurities in the Final Product

Potential CauseTroubleshooting StepExpected Outcome
Formation of 4-Fluoro-2-methylbenzenesulfonic acid: This byproduct results from the hydrolysis of the starting sulfonyl chloride.1. Follow the steps outlined in "Issue 1" to prevent hydrolysis. 2. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic sulfonic acid.Removal of the sulfonic acid impurity, leading to a purer final product.
Presence of isomeric impurity (2-Fluoro-4-methylbenzenesulfonamide): The starting material, 4-Fluoro-2-methylbenzenesulfonyl chloride, may contain the 2-fluoro-4-methyl isomer, which will react to form the corresponding sulfonamide isomer.1. Analyze the purity of the starting 4-Fluoro-2-methylbenzenesulfonyl chloride by a suitable method like GC-MS or HPLC before starting the reaction. 2. If the starting material is impure, consider purifying it by distillation or chromatography. 3. If purification of the starting material is not feasible, the isomeric sulfonamides may need to be separated by careful column chromatography or fractional recrystallization.A final product with reduced or eliminated isomeric impurity.
Unreacted 4-Fluoro-2-methylbenzenesulfonyl chloride: Incomplete reaction can leave the starting material in the final product.1. Optimize the reaction conditions as described in "Issue 1" to ensure complete conversion. 2. During workup, unreacted sulfonyl chloride can be quenched by adding a small amount of an amine scavenger or by washing with an aqueous ammonia solution.Complete removal of the unreacted starting material from the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are:

  • 4-Fluoro-2-methylbenzenesulfonic acid: Formed by the hydrolysis of the starting material, 4-Fluoro-2-methylbenzenesulfonyl chloride, in the presence of water.[1]

  • 2-Fluoro-4-methylbenzenesulfonamide: This is an isomeric impurity that arises if the starting 4-Fluoro-2-methylbenzenesulfonyl chloride contains the 2-fluoro-4-methyl isomer.

  • Unreacted 4-Fluoro-2-methylbenzenesulfonyl chloride: This will be present if the reaction does not go to completion.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting sulfonyl chloride will be less polar than the resulting sulfonamide. For HPLC, a reversed-phase column with a water/acetonitrile or water/methanol gradient can be used.

Q3: What is the best method to purify the crude this compound?

A3: Recrystallization is often the most effective method for purifying crude this compound.[2][3][4] A suitable solvent system would be one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as an ethanol/water or isopropanol/water mixture. If isomeric impurities are present, column chromatography on silica gel may be necessary.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC: Can be used to determine the purity of the final product and quantify any impurities.

Q5: My reaction is complete, but the product will not crystallize during workup. What should I do?

A5: If the product fails to crystallize, it may be due to the presence of impurities that are inhibiting crystal formation, or the product may be an oil at the current conditions. Try the following:

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.

  • Concentrate the solution: Carefully remove some of the solvent to increase the concentration of the product.

  • Change the solvent system: If the product is too soluble in the current solvent, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then allow it to cool slowly.

  • Purify by column chromatography: If crystallization fails, chromatography can be used to isolate the pure product, which can then be crystallized from a suitable solvent.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-Fluoro-2-methylbenzenesulfonyl chloride and aqueous ammonia.

Materials:

  • 4-Fluoro-2-methylbenzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and add deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Slowly add hot water to the hot alcoholic solution until the solution becomes slightly turbid.

  • Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: HPLC-MS Analysis of Reaction Mixture

This protocol outlines a general method for the analysis of the reaction mixture to identify the product and byproducts.

ParameterCondition
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.
Expected [M+H]⁺: This compound: m/z 190.04
Expected [M-H]⁻: 4-Fluoro-2-methylbenzenesulfonic acid: m/z 189.01

IV. Data Presentation

Table 1: Hypothetical Influence of Reaction Temperature on Product Purity

Disclaimer: The following data is for illustrative purposes only and may not represent actual experimental results.

Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)4-Fluoro-2-methylbenzenesulfonic acid (%)
048598.51.2
25 (Room Temp)29297.22.5
5019094.05.5

Table 2: Expected Retention Times and Mass-to-Charge Ratios in HPLC-MS Analysis

CompoundExpected Retention Time (min)Expected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)
4-Fluoro-2-methylbenzenesulfonic acid~ 4.5-189.01
This compound~ 8.2190.04188.02
2-Fluoro-4-methylbenzenesulfonamide~ 8.5190.04188.02
4-Fluoro-2-methylbenzenesulfonyl chloride~ 12.1--

V. Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Dissolve 4-Fluoro-2-methyl- benzenesulfonyl chloride in DCM B Cool to 0 °C A->B C Add aqueous Ammonia B->C D Stir at Room Temperature C->D E Aqueous Wash D->E Reaction Mixture F Separate Layers E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Recrystallization H->I Crude Product J Filter and Dry I->J K HPLC-MS J->K Final Product L NMR J->L M Melting Point J->M

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield Problem acid_impurity Sulfonic Acid Impurity? start->acid_impurity Purity Problem hydrolysis Hydrolysis of Starting Material? incomplete_rxn->hydrolysis No sol_yield1 Increase reaction time/temp. Ensure good stirring. incomplete_rxn->sol_yield1 Yes sol_yield2 Use anhydrous conditions. Run under inert atmosphere. hydrolysis->sol_yield2 Yes end_node Pure Product, Good Yield hydrolysis->end_node No sol_yield1->end_node sol_yield2->end_node isomer_impurity Isomeric Impurity? acid_impurity->isomer_impurity No sol_purity1 Wash with aq. NaHCO3 during workup. acid_impurity->sol_purity1 Yes sol_purity2 Check purity of starting material. Purify by chromatography. isomer_impurity->sol_purity2 Yes isomer_impurity->end_node No sol_purity1->end_node sol_purity2->end_node

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Metabolic Stability of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the metabolic stability of benzenesulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for benzenesulfonamide drug candidates?

A1: Metabolic stability refers to the susceptibility of a chemical compound, such as a benzenesulfonamide derivative, to biotransformation by metabolic enzymes.[1] It is a critical parameter in drug discovery as it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2][3] Poor metabolic stability can lead to rapid elimination of the drug from the body, reducing its efficacy and potentially forming toxic metabolites.[3][4] Optimizing metabolic stability is essential for developing safe and effective drug candidates with favorable dosing regimens.[5]

Q2: Which in vitro models are most appropriate for assessing the metabolic stability of benzenesulfonamide derivatives?

A2: The most commonly used in vitro models for assessing metabolic stability are liver microsomes and hepatocytes.[4][6]

  • Liver Microsomes: These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.[2][7] They are cost-effective and suitable for high-throughput screening.[8]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolism.[2][9] They are considered the "gold standard" for in vitro metabolism studies.[2]

  • S9 Fraction: This is another subcellular fraction that contains a broader range of metabolic enzymes than microsomes, including cytosolic enzymes.[4]

The choice of model depends on the specific research question and the stage of drug discovery.[10]

Q3: What are the primary metabolic pathways for benzenesulfonamide derivatives?

A3: The metabolism of benzenesulfonamide derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, particularly from the CYP1A2, 2C9, 2C19, 2D6, and 3A4 families.[11][12] Common metabolic reactions include:

  • Oxidation: Hydroxylation of aromatic rings or alkyl side chains. Unsubstituted benzene rings are often subject to oxidation via epoxidation.[13][14]

  • Dealkylation: Removal of alkyl groups attached to the sulfonamide nitrogen or other parts of the molecule.[15]

  • Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.[9][16]

Q4: How can I improve the metabolic stability of my benzenesulfonamide derivatives?

A4: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Soft Spots: Identify the primary sites of metabolism ("soft spots") and modify the structure to hinder enzymatic attack. This can be achieved by introducing sterically bulky groups or electron-withdrawing groups near the metabolic site.[13]

  • Bioisosteric Replacement: Replace metabolically liable functional groups with more stable bioisosteres. For example, replacing a metabolically susceptible methyl group with a fluorine atom or a cyclopropyl group can improve stability.[17][18][19] Introducing nitrogen atoms into an aromatic ring can also increase resistance to CYP-mediated oxidation.[13]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to have higher affinity for CYP enzymes. Reducing lipophilicity by introducing polar functional groups can decrease the rate of metabolism.[5]

  • Conformational Restriction: Introducing conformational constraints, such as cyclization, can sometimes orient the molecule in a way that is less favorable for binding to the active site of metabolic enzymes.[20]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in metabolic stability data between experiments. Inconsistent cell viability or microsomal activity. Pipetting errors. Instability of the compound in the assay buffer.Ensure consistent quality of hepatocytes or microsomes. Use calibrated pipettes and proper technique. Run a control experiment to check for compound stability in the absence of metabolic enzymes.[21]
My compound shows high stability in microsomes but low stability in hepatocytes. The compound is primarily cleared by Phase II metabolism, which is absent in microsomes. The compound is a substrate for transporters present in hepatocytes but not in microsomes.Use hepatocytes or S9 fractions for a more complete metabolic profile.[2] Investigate potential involvement of transporters.
The metabolic clearance of my racemic compound is different from its individual enantiomers. Enantiomers can have different affinities for metabolic enzymes, leading to stereoselective metabolism.[21]Test the metabolic stability of each enantiomer separately to obtain a more accurate assessment of their individual pharmacokinetic properties.[21]
No metabolism is observed for the positive control. Inactive NADPH regenerating system. Poor quality of microsomes or hepatocytes. Incorrect assay setup.Prepare a fresh NADPH regenerating system. Use a new batch of microsomes or hepatocytes. Double-check all reagent concentrations and incubation conditions.[22]
Unexpectedly rapid disappearance of the parent compound, even at time zero. The compound is unstable in the incubation buffer or adsorbs to the plasticware. The quenching solution is not effectively stopping the reaction.Assess compound stability in buffer alone. Use low-binding plates. Ensure the quenching solution (e.g., acetonitrile with internal standard) is added promptly and efficiently mixes with the reaction.[21][22]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a benzenesulfonamide derivative using liver microsomes.

Materials:

  • Test benzenesulfonamide derivative (stock solution in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)[22]

  • 100 mM Potassium phosphate buffer (pH 7.4)[22]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Quenching solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin)[22]

  • 96-well plates

  • Incubator with shaker (37°C)

Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound and positive controls to the desired starting concentration in potassium phosphate buffer. The final DMSO concentration should be less than 1%.[9]

    • Thaw the liver microsomes on ice and dilute to the final working concentration (e.g., 0.5-1 mg/mL) with cold potassium phosphate buffer.[22]

  • Assay Setup:

    • In a 96-well plate, add the diluted test compound or positive control.

    • Add the diluted liver microsomes to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]

  • Initiate the Reaction:

    • Add the NADPH regenerating system to each well to start the metabolic reaction. For the time zero (T=0) point, add the quenching solution before adding the NADPH regenerating system.[22]

  • Incubation and Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold quenching solution to the respective wells.[22]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.[10][23]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation

Table 1: Metabolic Stability of Benzenesulfonamide Derivatives in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg)
Parent Compound 1546.2
Derivative A (Fluoro-substitution) 4515.4
Derivative B (Pyridine analog) >60<11.6
Derivative C (Increased lipophilicity) 886.6
Verapamil (Positive Control) 2527.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound and Controls pre_incubation Pre-incubate Compound + Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Prepare Liver Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubation->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Workflow for a typical in vitro metabolic stability assay.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Benzenesulfonamide Benzenesulfonamide Derivative Oxidation Oxidation (e.g., Hydroxylation) Benzenesulfonamide->Oxidation Dealkylation Dealkylation Benzenesulfonamide->Dealkylation Conjugation Conjugation (e.g., Glucuronidation) Oxidation->Conjugation Dealkylation->Conjugation Excretion Excretion Conjugation->Excretion

References

Validation & Comparative

Biological activity of 4-Fluoro-2-methylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Fluoro-2-methylbenzenesulfonamide Derivatives and Related Compounds

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity to target proteins. This guide provides a comparative overview of the biological activities of derivatives based on a benzenesulfonamide scaffold, with a focus on anticancer, antibacterial, and antifungal properties. Due to the limited availability of data specifically on this compound derivatives, this guide draws comparisons from structurally related fluorinated and non-fluorinated benzenesulfonamides to provide a comprehensive outlook for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Carbonic Anhydrases

Fluorinated benzenesulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes.[1][2] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the survival and proliferation of cancer cells.[1][2] Inhibition of these tumor-associated CAs is a promising strategy for anticancer drug development.

While specific studies on this compound derivatives as CA inhibitors are not extensively documented, research on other fluorinated benzenesulfonamides has demonstrated that substitutions on the benzene ring significantly influence inhibitory potency and isoform selectivity.[1] For instance, variations in the position and nature of substituents on tri- and tetrafluorobenzenesulfonamides have yielded compounds with nanomolar inhibitory activity against CA II, CA VII, CA IX, and CA XII.[1] The fluorine atom's high electronegativity can modulate the acidity of the sulfonamide group, impacting its binding to the zinc ion in the CA active site.

Signaling Pathway of Carbonic Anhydrase IX in Cancer:

Carbonic Anhydrase IX Signaling Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalysis HCO3_H HCO3- + H+ CAIX->HCO3_H pH_regulation Intracellular pH Regulation (alkalinization) HCO3_H->pH_regulation Cell_Survival Cell Survival and Proliferation pH_regulation->Cell_Survival Metastasis Metastasis pH_regulation->Metastasis 4_Fluoro_2_methylbenzenesulfonamide_derivative This compound Derivative (Hypothetical Inhibitor) 4_Fluoro_2_methylbenzenesulfonamide_derivative->CAIX Inhibition

Caption: Hypothetical inhibition of the CAIX signaling pathway by a this compound derivative.

Antibacterial and Antifungal Activity

Recent studies have explored the antimicrobial potential of metal complexes of fluorosubstituted benzenesulfonamides. One such study investigated the protistocidal, fungistatic, and antibacterial activities of zinc(II) complexes of N-[2-[[(E)-((fluorophenyl)iminomethyl]-N-(p-tolylsulfonyl)anilino] derivatives.[3] These compounds, which feature a 4-methylbenzenesulfonamide core, provide valuable insights into the potential antimicrobial properties of the broader class of molecules.

The introduction of fluorine atoms into the ligand structure of these metal complexes was shown to influence their biological activity.[3] The following tables summarize the antibacterial and antifungal activities of these related compounds.

Table 1: Antibacterial Activity of Zinc(II) Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides

CompoundSubstitution on Phenyliminomethyl MoietyTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
1a 2-FluorophenylStaphylococcus aureus>100
1b 4-FluorophenylStaphylococcus aureus50
1c 2,4-DifluorophenylStaphylococcus aureus25
1d 2,5-DifluorophenylStaphylococcus aureus25
1e 2,6-DifluorophenylStaphylococcus aureus12.5
1f 3,4-DifluorophenylStaphylococcus aureus50
1g 2,4,6-TrifluorophenylStaphylococcus aureus12.5
1h 2,3,4,5,6-PentafluorophenylStaphylococcus aureus>100

Data synthesized from a study on related compounds.[3]

Table 2: Antifungal Activity of Zinc(II) Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfonamides

CompoundSubstitution on Phenyliminomethyl MoietyTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
1a 2-FluorophenylCandida albicans>100
1b 4-FluorophenylCandida albicans100
1c 2,4-DifluorophenylCandida albicans50
1d 2,5-DifluorophenylCandida albicans25
1e 2,6-DifluorophenylCandida albicans25
1f 3,4-DifluorophenylCandida albicans50
1g 2,4,6-TrifluorophenylCandida albicans12.5
1h 2,3,4,5,6-PentafluorophenylCandida albicans>100

Data synthesized from a study on related compounds.[3]

The results suggest that the position and number of fluorine substituents play a crucial role in the antimicrobial activity of these benzenesulfonamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for assessing the biological activities discussed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The cell viability is calculated as a percentage relative to untreated control cells.

MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubation_24_72h Incubate (24-72h) Compound_Addition->Incubation_24_72h MTT_Addition Add MTT Solution Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate (2-4h) MTT_Addition->Incubation_2_4h Solubilization Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method: This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Inoculation: A standardized microbial inoculum is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Broth Microdilution Method for MIC Determination: This quantitative method determines the minimum inhibitory concentration (MIC) of a compound.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Growth (broth and inoculum) and sterility (broth only) controls are included.

  • Incubation: The plate is incubated for 16-24 hours at an appropriate temperature.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial Testing Workflow cluster_AgarWell Agar Well Diffusion cluster_BrothMicro Broth Microdilution (MIC) Inoculate_Agar Inoculate Agar Plate Create_Wells Create Wells Inoculate_Agar->Create_Wells Add_Compound_Well Add Compound to Wells Create_Wells->Add_Compound_Well Incubate_Agar Incubate Plate Add_Compound_Well->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone Serial_Dilution Prepare Serial Dilutions Inoculate_Wells Inoculate Wells Serial_Dilution->Inoculate_Wells Incubate_Broth Incubate Plate Inoculate_Wells->Incubate_Broth Determine_MIC Determine MIC Incubate_Broth->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

While direct and extensive data on the biological activities of this compound derivatives are currently limited in the public domain, the broader class of fluorinated benzenesulfonamides demonstrates significant potential as anticancer and antimicrobial agents. The strategic incorporation of fluorine atoms and other substituents on the benzenesulfonamide scaffold can lead to potent and selective inhibitors of key biological targets. Further synthesis and comprehensive biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future research endeavors. future research endeavors.

References

In-Vitro Efficacy of Fluorinated Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of selected fluorinated benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. The data presented is supported by experimental findings from peer-reviewed scientific literature. This document also includes a detailed experimental protocol for the in-vitro carbonic anhydrase inhibition assay and a visualization of the enzyme's mechanism of action and its inhibition.

Comparative Analysis of In-Vitro Carbonic Anhydrase Inhibition

The inhibitory potency of several fluorinated benzenesulfonamide derivatives against the cytosolic human carbonic anhydrase isoforms I (hCA I) and II (hCA II) has been evaluated and compared with the clinically used sulfonamide inhibitor, Acetazolamide (AAZ). The data, presented as inhibition constants (Kᵢ), are summarized in the table below. Lower Kᵢ values indicate higher inhibitory potency.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
Acetazolamide (AAZ) (Standard)hCA I5.41
hCA II1.72 - 11.64
4-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)benzenesulfonamide hCA I1.79 - 2.73
hCA II1.72 - 11.64
Tetrafluorobenzenesulfonamide Derivative 5b hCA I41.5
hCA II30.1
Tetrafluorobenzenesulfonamide Derivative 5c hCA I42.5
hCA II41.3

Note: The data presented in this table is a compilation from multiple sources. The range of Kᵢ values for Acetazolamide and the 4-fluoroacetophenone derivative reflects the variability reported in different studies.

Experimental Protocols

A detailed methodology for determining the in-vitro carbonic anhydrase inhibitory activity of test compounds is provided below. This protocol is based on the widely used stopped-flow CO₂ hydrase assay.

In-Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

1. Materials and Reagents:

  • Enzymes: Recombinant human carbonic anhydrase I and II.

  • Buffer: 10 mM HEPES or Tris, pH 7.5.

  • Substrate: CO₂-saturated water.

  • Indicator: pH indicator solution (e.g., p-nitrophenol).

  • Inhibitors: Test compounds (fluorinated benzenesulfonamide derivatives) and a standard inhibitor (Acetazolamide) dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Stopped-flow spectrophotometer.

2. Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the hCA isoforms in the assay buffer.

    • Prepare a series of dilutions of the test compounds and the standard inhibitor.

  • Assay Performance:

    • The assay is performed at a constant temperature (typically 25 °C).

    • The stopped-flow instrument is used to rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO₂-saturated water.

    • The catalytic reaction, the hydration of CO₂, leads to a change in pH, which is monitored by the change in absorbance of the pH indicator.

    • The initial rates of the enzymatic reaction are recorded for each inhibitor concentration.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition) using specialized software.

Mechanism of Action and Inhibition Pathway

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Sulfonamide inhibitors act by coordinating to the zinc ion in the active site, thereby blocking the access of the substrate (CO₂) and inhibiting the enzyme's catalytic activity.

G Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Active Site Enzyme Carbonic Anhydrase Zn²⁺ Ion H2O H₂O Enzyme:f1->H2O binding HCO3 HCO₃⁻ Enzyme:f1->HCO3 product release H_ion H⁺ Enzyme:f1->H_ion product release CO2 CO₂ CO2->Enzyme:f1 substrate binding Inhibitor Sulfonamide (R-SO₂NH₂) Inhibitor->Enzyme:f1 competitive inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

The diagram above illustrates the catalytic cycle of carbonic anhydrase and how a sulfonamide inhibitor competitively binds to the zinc ion in the active site, preventing the binding of the natural substrate, carbon dioxide. This competitive inhibition is the fundamental mechanism by which these compounds exert their therapeutic effects.

A Comparative Guide to the Efficacy of 4-Fluorobenzenesulfonamide and 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of two sulfonamide derivatives: 4-fluorobenzenesulfonamide and 4-fluoro-2-methylbenzenesulfonamide. The comparison is based on available scientific literature, focusing on their potential as anticancer agents and enzyme inhibitors.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad range of pharmacological applications, including antibacterial, anticancer, and enzyme inhibitory activities.[1] The introduction of fluorine atoms can significantly modulate the physicochemical properties and biological activity of these molecules. This guide examines two such fluorinated analogues to assess their comparative efficacy.

4-Fluorobenzenesulfonamide: A Well-Characterized Bioactive Scaffold

4-Fluorobenzenesulfonamide is a versatile synthetic intermediate utilized in the development of various pharmaceuticals, particularly antibacterial and antiviral agents.[2] Extensive research has been conducted on its derivatives, revealing significant potential in cancer therapy and as inhibitors of carbonic anhydrases.

Anticancer Activity

While direct cytotoxic data for the parent 4-fluorobenzenesulfonamide is not extensively reported, numerous derivatives have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. For instance, benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[3] In one study, the most potent of these derivatives exhibited a half-maximal effective concentration (EC50) of 20.5 µM against MDA-MB-231 cells.[3] Other studies on novel sulfonamide derivatives have reported IC50 values below 30 µM for MDA-MB-468 breast cancer cells.[4]

Carbonic Anhydrase Inhibition

4-Fluorobenzenesulfonamide and its derivatives are notable inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes, including tumorigenesis.[1][5] The tumor-associated isoforms CA IX and CA XII are particularly relevant targets in cancer therapy due to their role in regulating pH in the tumor microenvironment, which is linked to cancer progression and treatment resistance.[1]

Derivatives of 4-fluorobenzenesulfonamide have demonstrated potent inhibition of these isoforms. For example, a series of hydrazonobenzenesulfonamides, which can be derived from a 4-fluorobenzenesulfonamide scaffold, showed potent inhibition of hCA IX, with Ki values in the nanomolar range, in some cases better than the standard inhibitor acetazolamide.[6] Specifically, a derivative with a 3-fluorophenyl moiety displayed a Ki of 23.4 nM against hCA IX.[6]

The table below summarizes the inhibitory activity of some 4-fluorobenzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Derivative TypehCA IsoformInhibition Constant (Ki)Reference
Hydrazonobenzenesulfonamide (3-fluorophenyl)hCA IX23.4 nM[6]
Hydrazonobenzenesulfonamide (3-fluorophenyl)hCA XII15.4 nM[6]
N/AhCA I250 nM (Acetazolamide standard)[6]
N/AhCA II12.1 nM (Acetazolamide standard)[7]
N/AhCA IX25 nM (Acetazolamide standard)[6]

Note: Data for derivatives are presented to illustrate the potential of the 4-fluorobenzenesulfonamide scaffold. Direct Ki values for the unsubstituted parent compound are not consistently available across all isoforms in the reviewed literature.

This compound: An Understudied Analogue

In stark contrast to its isomer, there is a significant lack of publicly available data on the biological efficacy of this compound. An extensive review of the scientific literature did not yield any studies presenting quantitative data (e.g., IC50 or Ki values) for its anticancer or enzyme inhibitory activities. The available information is primarily limited to its chemical properties and its availability from chemical suppliers.

This disparity suggests that this compound is a less explored molecule in the context of drug discovery and development compared to 4-fluorobenzenesulfonamide. Consequently, a direct, data-driven comparison of efficacy is not possible at this time.

Experimental Protocols

To facilitate further research and a potential direct comparison of these compounds, detailed protocols for key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the enzyme-catalyzed rate of CO₂ hydration and is a standard for determining the inhibition constants of CA inhibitors.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (typically in DMSO)

  • Buffer solution (e.g., 20 mM TRIS, pH 8.3)

  • pH indicator solution (e.g., 0.2 mM Phenol Red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).

  • Data Analysis: The initial rates of the CA-catalyzed CO₂ hydration reaction are determined. The inhibition constants (Ki) are then calculated by fitting the data to the appropriate inhibition model.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 72 hours).[4]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated.

G cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX substrate H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H_out H⁺ (extracellular) H_HCO3->H_out HCO3_out HCO₃⁻ (exported) H_HCO3->HCO3_out Proliferation Proliferation & Survival H_out->Proliferation CAIX->H_HCO3 catalyzes Metabolism Cellular Metabolism Metabolism->CO2_H2O produces Sulfonamide Sulfonamide Inhibitor (e.g., 4-Fluorobenzenesulfonamide derivative) Sulfonamide->CAIX inhibits MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add varying concentrations of sulfonamides incubate_24h->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 540 nm add_dmso->read_absorbance analyze_data Calculate % viability and IC50 value read_absorbance->analyze_data end End analyze_data->end

References

The Antimicrobial Landscape of Benzenesulfonamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. This disruption of the folate pathway ultimately hinders bacterial growth and proliferation. This guide delves into the antimicrobial efficacy of various benzenesulfonamide derivatives against a range of pathogenic bacteria and fungi, presenting a comparative analysis of their minimum inhibitory concentrations (MIC).

Comparative Antimicrobial Spectrum of Benzenesulfonamide Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values of several benzenesulfonamide analogs against various microbial strains, as reported in different studies. The data highlights the broad-spectrum potential of some derivatives and the variability in activity based on structural modifications.

Compound/AnalogGram-Positive BacteriaGram-Negative BacteriaFungiReference
Thiazolidinone-Substituted Benzenesulfonamides Bacillus subtilis (MIC: 6.25-12.5 µg/mL)Staphylococcus aureus (MIC: 6.25-12.5 µg/mL)Pseudomonas aeruginosa (MIC: 12.5-25 µg/mL)Escherichia coli (MIC: 12.5-25 µg/mL)Candida albicans (MIC: >100 µg/mL)[1]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide Staphylococcus aureus (Clinical Isolates) (MIC: 32-512 µg/mL)Not ReportedNot Reported[2]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide Staphylococcus aureus (Clinical Isolates) (MIC: 32-512 µg/mL)Not ReportedNot Reported[2]
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide Bacillus licheniformis (MIC: 250 µg/mL)Bacillus linene (MIC: >250 µg/mL)Escherichia coli (MIC: 100 µg/mL)Not Reported[3]
4-methyl-N-(2-nitrophenyl) benzene sulfonamide Bacillus licheniformis (MIC: 100 µg/mL)Bacillus linene (MIC: 150 µg/mL)Escherichia coli (MIC: 50 µg/mL)Not Reported[3]
Mercaptobenzenesulfonamides (methoxy, hydroxy, chloro substituted) Staphylococcus aureus (Inhibition Zone: 13-15 mm)Escherichia coli (Inhibition Zone: 12-14 mm)Not Reported[4]
Thiopyrimidine–Benzenesulfonamide Derivatives (e.g., 6M, 19M, 20M, 25M) Broad-spectrum activityKlebsiella pneumoniae (Promising activity)Pseudomonas aeruginosa (Promising activity)Candida albicans[5]

Experimental Protocols

The determination of the antimicrobial spectrum of these benzenesulfonamide analogs relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly employed in the cited research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: The synthesized benzenesulfonamide analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: The test microorganisms are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A fixed volume of the dissolved benzenesulfonamide analog at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow and Signaling Pathways

The general workflow for evaluating the antimicrobial spectrum of novel compounds is a systematic process that moves from initial screening to more detailed characterization.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_characterization Further Characterization synthesis Synthesis of Benzenesulfonamide Analogs purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Agar Diffusion) purification->primary_screening Test Compounds secondary_screening Secondary Screening (MIC Determination) primary_screening->secondary_screening spectrum Determination of Antimicrobial Spectrum secondary_screening->spectrum Active Compounds mechanism Mechanism of Action Studies spectrum->mechanism signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Benzenesulfonamide Analog Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolate (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth

References

Validating the Mechanism of Action of Benzenesulfonamide Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the basis for a wide array of drugs with diverse therapeutic applications. While classically known as carbonic anhydrase inhibitors, emerging research has unveiled a broader spectrum of mechanisms through which these compounds exert their pharmacological effects. This guide provides an objective comparison of the primary mechanisms of action of benzenesulfonamide drugs, supported by experimental data, and contrasts them with alternative therapeutic agents. Detailed experimental protocols for key validation assays are also provided to aid researchers in their drug discovery and development endeavors.

Carbonic Anhydrase Inhibition: The Archetypal Mechanism

The most well-established mechanism of action for many benzenesulfonamide drugs is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition is crucial in various physiological processes, and targeting specific CA isoforms has led to treatments for glaucoma, epilepsy, and certain types of cancer.

Comparative Analysis of Carbonic Anhydrase Inhibitors

Benzenesulfonamide-based CA inhibitors are often compared with other classes of drugs used for the same indications, such as beta-blockers and prostaglandin analogs for glaucoma.

Drug ClassDrug ExamplePrimary Target(s)Potency (Kᵢ or IC₅₀)Therapeutic Application
Benzenesulfonamide AcetazolamidehCA I, II, IV, IXLow nM rangeGlaucoma, Epilepsy, Altitude Sickness
Benzenesulfonamide DorzolamidehCA II, IVSub-nM to low nM rangeGlaucoma
Beta-BlockerTimololβ1 and β2 adrenergic receptorsLow nM rangeGlaucoma
Prostaglandin AnalogLatanoprostProstaglandin F receptorLow nM rangeGlaucoma
Experimental Validation: Carbonic Anhydrase Inhibition Assay

A standard method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow technique. This assay measures the enzyme-catalyzed hydration of CO₂.

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

  • Reagents and Buffers: Prepare a buffer solution (e.g., 10 mM HEPES or Trizma, pH 7.5) and a CO₂-saturated solution. The indicator dye (e.g., p-nitrophenol) is added to the buffer to monitor pH changes.

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase (hCA) isoform is prepared. The benzenesulfonamide inhibitor is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated solution.

    • The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ causes a drop in pH.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the initial rates against the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

cluster_workflow Stopped-Flow Assay Workflow Prepare Reagents Prepare Reagents Pre-incubate Enzyme & Inhibitor Pre-incubate Enzyme & Inhibitor Prepare Reagents->Pre-incubate Enzyme & Inhibitor Rapid Mixing Rapid Mixing Pre-incubate Enzyme & Inhibitor->Rapid Mixing Monitor Absorbance Monitor Absorbance Rapid Mixing->Monitor Absorbance Calculate IC50/Ki Calculate IC50/Ki Monitor Absorbance->Calculate IC50/Ki

Stopped-Flow Assay Workflow

Receptor Tyrosine Kinase Inhibition: An Expanding Role in Oncology

Several benzenesulfonamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis. This mechanism is particularly relevant in the context of cancer therapy.

Comparative Analysis of RTK Inhibitors

Benzenesulfonamide-based RTK inhibitors are often evaluated against established multi-kinase inhibitors like pazopanib.

DrugPrimary Target(s)Potency (IC₅₀)Therapeutic Application
Benzenesulfonamide Derivative (e.g., from research) TrkAVaries (e.g., low µM)Glioblastoma (preclinical)
PazopanibVEGFRs, PDGFRs, c-KitLow nM rangeRenal Cell Carcinoma, Soft Tissue Sarcoma
Experimental Validation: Luciferase Reporter Assay for Kinase Inhibition

To assess the cellular activity of RTK inhibitors, a luciferase reporter assay can be employed to measure the downstream effects of kinase inhibition on a specific signaling pathway.

Experimental Protocol: Luciferase Reporter Assay for RTK Pathway Inhibition

  • Cell Culture and Transfection: Select a cell line that expresses the target RTK. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter responsive to the signaling pathway of interest (e.g., a serum response element for the MAPK/ERK pathway). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the benzenesulfonamide inhibitor or a reference compound for a specified duration.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC₅₀ value is determined by plotting the normalized luciferase activity against the inhibitor concentration.

cluster_pathway RTK Signaling Pathway Ligand Ligand RTK RTK Ligand->RTK Downstream Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream TranscriptionFactor Transcription Factor Downstream->TranscriptionFactor GeneExpression Gene Expression (Luciferase) TranscriptionFactor->GeneExpression

RTK Signaling to Reporter Gene

Urea Transporter Inhibition: A Novel Diuretic Mechanism

A more recently discovered mechanism for certain benzenesulfonamide derivatives is the inhibition of urea transporters (UTs), particularly UT-A and UT-B. This offers a novel approach to diuretic therapy with the potential for a better safety profile compared to traditional diuretics that affect electrolyte balance.

Comparative Analysis of Diuretics

Benzenesulfonamide-based UT inhibitors represent a new class of diuretics and can be compared to established classes such as loop diuretics and potassium-sparing diuretics.

Drug ClassDrug ExamplePrimary TargetPrimary EffectKey Side Effects
Benzenesulfonamide (UT Inhibitor) Investigational CompoundsUrea Transporters (UT-A, UT-B)Increased water excretion (urearesis)Potentially fewer electrolyte disturbances
Loop DiureticFurosemideNa-K-2Cl cotransporterIncreased excretion of Na⁺, K⁺, Cl⁻, and waterHypokalemia, hyponatremia
Potassium-Sparing DiureticTriamtereneEpithelial sodium channel (ENaC)Increased Na⁺ and water excretion, K⁺ retentionHyperkalemia
Experimental Validation: Erythrocyte Lysis Assay for Urea Transporter Inhibition

A common and effective method to screen for UT-B inhibitors is the erythrocyte lysis assay, which takes advantage of the high expression of UT-B in red blood cells.

Experimental Protocol: Erythrocyte Lysis Assay

  • Blood Collection and Preparation: Obtain fresh whole blood (e.g., human or mouse) and wash the erythrocytes with a saline buffer to remove plasma and other blood components.

  • Compound Incubation: Incubate the washed erythrocytes with various concentrations of the benzenesulfonamide inhibitor or a control compound.

  • Hypotonic Lysis: Rapidly mix the erythrocyte suspension with a hypotonic solution containing a high concentration of urea. Water will initially enter the cells due to the osmotic gradient, causing them to swell. In the absence of an inhibitor, urea will then rapidly enter the cells via UT-B, leading to further water influx and eventual cell lysis. An effective UT-B inhibitor will slow down urea entry, thus delaying or preventing lysis.

  • Measurement of Lysis: Monitor the change in optical density (e.g., at 710 nm) over time using a spectrophotometer. A decrease in optical density indicates cell lysis.

  • Data Analysis: The rate of lysis is calculated from the optical density measurements. The IC₅₀ value is determined by plotting the lysis rate against the inhibitor concentration.

cluster_logic Erythrocyte Lysis Logic No Inhibitor No Inhibitor Urea Influx Urea Influx No Inhibitor->Urea Influx Water Influx Water Influx Urea Influx->Water Influx Lysis Lysis Water Influx->Lysis Inhibitor Present Inhibitor Present Blocked Urea Influx Blocked Urea Influx Inhibitor Present->Blocked Urea Influx No Lysis No Lysis Blocked Urea Influx->No Lysis

Principle of Erythrocyte Lysis Assay

Anticonvulsant Activity: Beyond Carbonic Anhydrase Inhibition

While the anticonvulsant effects of some benzenesulfonamides like acetazolamide are attributed to CA inhibition, other derivatives may act through different mechanisms. For comparison, established anticonvulsants like carbamazepine primarily target voltage-gated sodium channels.

Comparative Analysis of Anticonvulsants
Drug ClassDrug ExamplePrimary MechanismTherapeutic Application
Benzenesulfonamide AcetazolamideCarbonic Anhydrase InhibitionEpilepsy (adjunctive)
Sodium Channel BlockerCarbamazepineBlocks voltage-gated sodium channelsEpilepsy, Bipolar Disorder, Neuropathic Pain
Broad-Spectrum AnticonvulsantValproic AcidMultiple (increases GABA, blocks sodium channels)Epilepsy, Bipolar Disorder, Migraine

Conclusion

The benzenesulfonamide scaffold continues to be a versatile platform for drug discovery, with mechanisms of action that extend beyond the classical inhibition of carbonic anhydrase. Validating the specific mechanism of a novel benzenesulfonamide derivative is crucial for its development and clinical positioning. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and framework to effectively characterize their compounds and understand their therapeutic potential in relation to existing treatments. As research progresses, a deeper understanding of the structure-activity relationships governing these diverse mechanisms will undoubtedly lead to the development of more potent and selective benzenesulfonamide-based drugs.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties, biological activities, and synthetic methodologies of fluorinated and non-fluorinated sulfonamides, supported by experimental data.

The introduction of fluorine into sulfonamide scaffolds has become a prevalent strategy in medicinal chemistry to modulate their pharmacological profiles. This guide delves into a comparative analysis of these two classes of compounds, offering insights into their distinct characteristics and potential applications.

Physicochemical Properties: A Tale of Two Moieties

Fluorination significantly alters the electronic and physical properties of sulfonamide molecules. The high electronegativity of fluorine atoms typically increases the acidity (lowers the pKa) and lipophilicity (increases the logP) of the compound. These modifications can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyFluorinated Sulfonamides (Representative)Non-Fluorinated Sulfonamides (Representative)Key Differences & Implications
pKa Generally lower (more acidic) due to the electron-withdrawing nature of fluorine. For example, the pKa of fluoroalkanesulfonamides are notably lower than their non-fluorinated analogs.[1]Higher (less acidic).Increased acidity in fluorinated sulfonamides can alter their ionization state at physiological pH, potentially influencing receptor binding and cell permeability.
logP Generally higher (more lipophilic). The addition of fluorine atoms to aryl-substituted fluoroalkanesulfonylamides shows a correlation with an increase in the partition coefficient.Lower (more hydrophilic).Enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding pockets, but may also lead to increased metabolic susceptibility and potential off-target effects.
Stability The carbon-fluorine bond is exceptionally strong, leading to increased thermal and metabolic stability.C-H bonds are more susceptible to metabolic oxidation.Increased stability of fluorinated compounds can lead to a longer biological half-life.
Reactivity The reactivity can be significantly different. For instance, triflamide (a fluorinated sulfonamide) reacts with alkenes to primarily yield bis-triflamidation products.[2][3]Non-fluorinated sulfonamides, under the same conditions, tend to form aziridines.[2][3]This difference in reactivity opens up distinct synthetic pathways and potential applications for each class of compounds.

Biological Activity: A Comparative Overview

Both fluorinated and non-fluorinated sulfonamides exhibit a broad spectrum of biological activities. However, the presence of fluorine can fine-tune their potency and selectivity against various biological targets.

Antibacterial Activity

Non-fluorinated sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Fluorination can modulate this activity.

Compound TypeTarget Organism(s)MIC (µg/mL)Reference
Non-Fluorinated Sulfonamides S. aureus ATCC 2592364 - 256[4]
(Derivatives 1a-d)Clinical S. aureus isolates64 - 512[4]
Fluorinated Sulfonamides
(Aromatic fluorine substitution)S. aureusGenerally improved potency[4]
Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Fluorination has been shown to enhance the inhibitory activity and selectivity for certain CA isozymes, particularly those associated with tumors like CA IX and CA XII.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Phenylsulfamate (Non-Fluorinated) Potent InhibitorPotent InhibitorModest InhibitorModest Inhibitor[5]
Fluorinated Phenylsulfamates 53 - 41520 - 1132.8 - 471.9 - 35[5]
Trifluoromethanesulfonamide ----[6]
Methanesulfonamide (Non-Fluorinated) ----[6]
Cytotoxicity

The cytotoxic effects of sulfonamides against cancer cell lines can also be influenced by fluorination.

Compound TypeCell LineIC50 (µM)Reference
Non-Fluorinated Sulfonamides MDA-MB-468 (Breast Cancer)< 30[7]
(Arylpropyl Sulfonamides)MCF-7 (Breast Cancer)< 128[7]
HeLa (Cervical Cancer)< 360[7]
Fluorinated Sulfonamides -Generally, halogen substitution (F or Cl) can increase cytotoxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of sulfonamides. Below are representative protocols for key experiments.

Synthesis of a Non-Fluorinated Sulfonamide (p-Toluenesulfonamide)

This protocol describes the reaction of p-toluenesulfonyl chloride with ammonia.

Materials:

  • p-Toluenesulfonyl chloride

  • Aqueous ammonia (25%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 2-bromophenylboronic acid (catalyst)

  • Molecular sieves (5A)

Procedure:

  • Dissolve anhydrous p-toluenesulfonic acid and the catalyst in dichloromethane.

  • Add molecular sieves and stir the mixture at 0°C for 2 hours.[8]

  • Introduce ammonia gas into the reaction mixture at -10 to 0°C.[8]

  • After the reaction is complete, filter the mixture to remove the molecular sieves.

  • Wash the filtrate sequentially with an acid solution, an alkali solution, and a salt solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude p-toluenesulfonamide.

  • The crude product can be further purified by washing with distilled water and drying.[8]

Synthesis of a Fluorinated Sulfonamide (Triflamide)

This protocol outlines the synthesis of triflamide via the reaction of trifluoromethanesulfonyl fluoride with an amine in the presence of a base.

Materials:

  • Trifluoromethanesulfonyl fluoride (CF3SO2F) gas

  • Amine or Azole

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), K2CO3)

  • Acetonitrile (MeCN)

Procedure:

  • Generate trifluoromethanesulfonyl fluoride (CF3SO2F) gas ex situ in a two-chamber system.[9][10][11]

  • In the reaction chamber, dissolve the desired amine or azole and a suitable base in acetonitrile.[9][10][11]

  • Introduce the generated CF3SO2F gas into the reaction mixture.

  • The reaction is typically carried out at room temperature.

  • After the reaction is complete, the product can be isolated and purified using standard techniques such as aqueous work-up and column chromatography.[9][10][11]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds and incubate for 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at 540 nm.[7] The IC50 value is then calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of sulfonamides are mediated through their interaction with specific cellular pathways.

Antibacterial Mechanism of Action

Non-fluorinated sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is absent in humans, providing a basis for selective toxicity.

G cluster_bacteria Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines_Thymidine Purines, Thymidine (for DNA synthesis) Tetrahydrofolate->Purines_Thymidine Sulfonamide Sulfonamide (Fluorinated or Non-Fluorinated) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action of sulfonamides.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Certain sulfonamide derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Sulfonamide_Inhibitor Sulfonamide-based PI3K/mTOR Inhibitor Sulfonamide_Inhibitor->PI3K Inhibition Sulfonamide_Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by sulfonamides.

Conclusion

The strategic incorporation of fluorine into sulfonamide structures offers a powerful tool for medicinal chemists to fine-tune the physicochemical and biological properties of these versatile scaffolds. While non-fluorinated sulfonamides remain clinically important, particularly as antibacterial agents, their fluorinated counterparts often exhibit enhanced potency, selectivity, and metabolic stability. This comparative guide highlights the key differences and provides a foundation for the rational design of next-generation sulfonamide-based therapeutics. The choice between a fluorinated and a non-fluorinated analog will ultimately depend on the specific therapeutic target and the desired pharmacological profile.

References

Navigating Sulfonamide Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of sulfonamide-based compounds is critical for both therapeutic innovation and patient safety. This guide provides an objective comparison of sulfonamide cross-reactivity, supported by experimental data and detailed methodologies, to aid in the rational design and assessment of new chemical entities.

The potential for cross-reactivity among sulfonamide drugs, particularly between antibiotic and non-antibiotic sulfonamides, has long been a subject of clinical concern. However, a deeper look into the immunological mechanisms reveals that true cross-reactivity is less common than previously thought and is often dependent on specific structural motifs rather than the sulfonamide group alone. This guide synthesizes available data to provide a clearer picture for the scientific community.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various sulfonamide compounds as determined by a competitive enzyme-linked immunosorbent assay (ELISA). The data is presented as the percentage of cross-reactivity relative to a reference compound, typically the immunogen used to raise the antibodies. This quantitative data is essential for assessing the specificity of antibodies and the potential for off-target binding.

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common techniques used in these studies: Competitive ELISA and High-Performance Liquid Chromatography (HPLC).

Competitive ELISA Protocol for Sulfonamide Cross-Reactivity

This protocol outlines a typical competitive ELISA for determining the cross-reactivity of various sulfonamide compounds.

Materials:

  • Microtiter plates pre-coated with anti-sulfonamide antibody

  • Sulfonamide standards of known concentrations

  • Test compounds (other sulfonamides)

  • Enzyme-conjugated sulfonamide (e.g., HRP-sulfamethazine)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions for the standard sulfonamide and the test compounds in an appropriate buffer.

  • Competitive Reaction: To the antibody-coated wells, add a fixed amount of the enzyme-conjugated sulfonamide and varying concentrations of either the standard or the test compound.

  • Incubation: Incubate the plate to allow for competitive binding between the free sulfonamide (standard or test compound) and the enzyme-conjugated sulfonamide for the antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Incubation and Stopping: Incubate the plate for a set period to allow for color development, then add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the standard to calculate the percent cross-reactivity.

HPLC-UV Method for Sulfonamide Analysis

This protocol describes a general HPLC method with UV detection for the separation and quantification of sulfonamides, which can be adapted for cross-reactivity studies by analyzing the retention times and peak areas of different compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing a small percentage of formic acid, e.g., 0.1%) is commonly used. The gradient program is optimized to separate the specific sulfonamides of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection is usually performed at or near the absorbance maximum of the sulfonamides, often around 270 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of each sulfonamide in a suitable solvent (e.g., methanol) and then prepare working standards by diluting the stock solutions in the mobile phase.

  • Sample Preparation: For cross-reactivity analysis from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

  • Injection and Separation: Inject the prepared standards and samples into the HPLC system. The sulfonamides are separated on the C18 column based on their hydrophobicity.

  • Detection and Quantification: The UV detector measures the absorbance of the eluting compounds. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis by comparing it to the calibration curve generated from the standards.

Visualizing the Mechanisms of Hypersensitivity

Sulfonamide hypersensitivity reactions are complex immunological events. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis p1 Prepare Sulfonamide Standards a2 Add Standards/Samples & Conjugate p1->a2 p2 Prepare Test Compounds p2->a2 p3 Prepare Enzyme Conjugate p3->a2 a1 Add Antibody-Coated Plate a1->a2 a3 Incubate (Competitive Binding) a2->a3 a4 Wash Unbound Reagents a3->a4 a5 Add Substrate a4->a5 a6 Incubate (Color Development) a5->a6 a7 Add Stop Solution a6->a7 d1 Read Absorbance a7->d1 d2 Generate Standard Curve d1->d2 d3 Calculate % Cross-Reactivity d2->d3

Experimental workflow for competitive ELISA.

The above diagram illustrates the sequential steps involved in a competitive ELISA for determining sulfonamide cross-reactivity, from reagent preparation to data analysis.

t_cell_activation cluster_hapten Hapten Model cluster_pi Pharmacological Interaction (p-i) Model drug Sulfonamide (or metabolite) hapten_complex Hapten-Protein Complex drug->hapten_complex covalent binding protein Self-Protein protein->hapten_complex apc Antigen Presenting Cell (APC) hapten_complex->apc uptake & processing mhc MHC-II apc->mhc presents haptenated peptide tcr T-Cell Receptor mhc->tcr recognition t_cell T-Cell Activation tcr->t_cell pi_drug Sulfonamide pi_mhc MHC-II pi_drug->pi_mhc non-covalent binding pi_tcr T-Cell Receptor pi_mhc->pi_tcr direct interaction pi_t_cell T-Cell Activation pi_tcr->pi_t_cell

Models of T-cell activation in sulfonamide hypersensitivity.

This diagram contrasts the two primary models of T-cell mediated hypersensitivity to sulfonamides. The Hapten Model involves the covalent binding of the drug or its metabolite to a self-protein, which is then processed and presented to T-cells. The Pharmacological Interaction (p-i) Model proposes a direct, non-covalent interaction of the drug with the MHC or T-cell receptor.[1][2]

Conclusion

The study of sulfonamide cross-reactivity is a nuanced field where broad generalizations can be misleading.[3][4] While the sulfonamide moiety is a common structural feature, the immunologic determinants of hypersensitivity often reside in other parts of the molecule, such as the N1-heterocyclic ring in antibiotic sulfonamides.[1] The provided data and protocols offer a framework for the systematic evaluation of cross-reactivity, enabling researchers to make more informed decisions in the development of safer and more effective sulfonamide-based therapeutics. It is important to note that individuals with a history of sulfonamide allergy may have a general predisposition to drug hypersensitivities.[5]

References

Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives have emerged as a promising class of compounds in anticancer drug discovery. Their therapeutic potential stems from their ability to selectively target tumor-associated mechanisms, primarily through the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor cell survival and proliferation. This guide provides a comparative overview of the efficacy of various benzenesulfonamide derivatives against different cancer cell lines, based on available preclinical data. While specific data for 4-Fluoro-2-methylbenzenesulfonamide is not extensively available in the public domain, this guide will draw comparisons from structurally related compounds to provide a representative understanding of the potential of this chemical scaffold.

Comparative Efficacy of Benzenesulfonamide Derivatives

The anticancer activity of benzenesulfonamide derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values for several benzenesulfonamide derivatives against various human cancer cell lines, providing a benchmark for their potential efficacy.

Compound ID/ReferenceCancer Cell LineCell Line OriginIC50 (µM)
Compound 5g [1]DLD-1Colorectal Carcinoma11.84
Compound 5j [1]HT-29Colorectal Carcinoma9.35
Compound 23 [2][3]MDA-MB-231Triple-Negative Breast Cancer20.5 ± 3.6
Compound 23 [2][3]IGR39Malignant Melanoma27.8 ± 2.8
Compound 7m [4]Hep3BHepatocellular Carcinoma5.5 ± 1.2
Compound 7m [4]A549Lung Carcinoma6.0 ± 0.4
Compound 7j [4]A549Lung Carcinoma9.1 ± 0.3

Note: The data presented above is a compilation from different studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

To evaluate the efficacy of a novel benzenesulfonamide derivative, such as this compound, a series of in vitro assays are typically performed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with the test compound at various concentrations (e-g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a set time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Path Forward: Workflows and Mechanisms

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Efficacy Evaluation cluster_1 Endpoint Assays prep Cell Line Preparation (Seeding in 96-well plates) treat Compound Treatment (Varying Concentrations) prep->treat incubate Incubation (e.g., 48-72 hours) treat->incubate mtt Cell Viability (MTT Assay) incubate->mtt apop Apoptosis (Annexin V/PI Staining) incubate->apop data Data Analysis (IC50 Calculation, etc.) mtt->data apop->data

Experimental workflow for in vitro evaluation.

G cluster_0 Hypothesized Signaling Pathway cluster_1 Tumor Cell drug Benzenesulfonamide Derivative ca9 Carbonic Anhydrase IX (CA IX) drug->ca9 Inhibition ph_reg Intracellular pH Regulation ca9->ph_reg Disruption prolif Cell Proliferation & Survival ph_reg->prolif Inhibition apoptosis Apoptosis ph_reg->apoptosis Induction

Potential signaling pathway of action.

Conclusion

Benzenesulfonamide derivatives represent a versatile scaffold for the development of novel anticancer agents. The available data on various analogs suggest potent activity against a range of cancer cell lines, often through the inhibition of key enzymes like carbonic anhydrase IX. While further investigation into the specific efficacy of this compound is warranted, the general experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret future studies. The continued exploration of this chemical class holds significant promise for the discovery of new and effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 4-Fluoro-2-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of the environment.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This substance is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Furthermore, it is highlighted that this chemical may have long-lasting harmful effects on aquatic life, making environmental containment a priority.

Hazard Profile

A summary of the key hazards associated with this compound is provided in the table below. This information, gathered from safety data sheets, underscores the importance of the disposal procedures that follow.

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2][3]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Aquatic HazardMay cause long-lasting harmful effects to aquatic life.

Step-by-Step Disposal Protocol

The following steps provide a clear, procedural guide for the disposal of this compound and its containers.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Protective clothing

  • Safety goggles or a face shield[2][4]

2. Handling Spills and Residues: In the event of a spill, or when clearing out residual amounts of the substance:

  • Avoid generating dust.

  • Carefully sweep or shovel the material.

  • Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2]

3. Disposal of the Chemical:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • The recommended method of disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.[2]

  • Incineration at a facility equipped with an afterburner and a flue gas scrubber is a suggested method of destruction.[2]

  • All disposal activities must be in accordance with local, state, and federal regulations.[4]

4. Disposal of Empty Containers:

  • Empty containers must be handled as hazardous waste until properly decontaminated.

  • Thoroughly empty all contents from the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For containers that held highly toxic chemicals, the first three rinses should be collected as hazardous waste.[5] Given the irritant nature of this compound, treating the initial rinseate as hazardous is a necessary precaution.

  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_form Is it a spill or bulk chemical? ppe->check_form spill Contain and Collect Spill into a Labeled, Sealed Container check_form->spill Spill bulk Transfer to a Labeled Hazardous Waste Container check_form->bulk Bulk Chemical dispose_waste Arrange for Pickup by Licensed Hazardous Waste Contractor spill->dispose_waste container_check Is the original container empty? bulk->container_check rinse Triple Rinse Container with Appropriate Solvent container_check->rinse Yes container_check->dispose_waste No (disposing of full/partially full container) collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Decontaminated Container per Facility Guidelines collect_rinse->dispose_container dispose_container->dispose_waste end End of Disposal Process dispose_waste->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoro-2-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Fluoro-2-methylbenzenesulfonamide. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Hazard Summary

This compound is classified as an irritant.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn when there is a potential for splashing.[3]To protect eyes and face from contact with the chemical, which can cause serious irritation.[2]
Hand Protection Chemical-resistant GlovesNitrile or other suitable chemical-resistant gloves. Inspect gloves for tears or holes before use and change them frequently.To prevent skin contact and subsequent irritation.[2][3]
Body Protection Laboratory CoatA long-sleeved, buttoned laboratory coat made of a suitable material.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved RespiratorRequired when engineering controls (such as a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or when handling large quantities.To prevent inhalation of the powder, which can cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Verify the accessibility of an emergency eyewash station and safety shower.

    • Assemble all necessary equipment, including appropriate glassware, spatulas, and weighing paper.

    • Don all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation.

    • Use a spatula to carefully transfer the solid material. Avoid creating dust.

    • If possible, use a container with a wide mouth to facilitate easy transfer of the solid.

  • Experimental Use:

    • Keep all containers of this compound tightly closed when not in use.

    • If the compound is to be dissolved, add the solvent slowly to the solid to prevent splashing.

    • Should any spills occur, they must be cleaned up immediately following the appropriate spill response protocol.

  • Post-Handling:

    • Decontaminate all equipment and work surfaces that have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood and Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handling1 Weigh and Transfer in Fume Hood prep3->handling1 handling2 Conduct Experiment handling1->handling2 post1 Decontaminate Equipment and Surfaces handling2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE and Wash Hands post2->post3

Caption: Workflow for Handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste:

    • Collect any unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for solid hazardous waste.

    • The container should be stored in a designated satellite accumulation area.

  • Liquid Waste:

    • If this compound is in a solution, it should be collected in a labeled container for hazardous liquid waste.

    • Do not mix with incompatible waste streams.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous liquid waste.[4]

    • After proper rinsing, the container can be disposed of as non-hazardous waste, ensuring that the label is defaced or removed.

  • Spill Cleanup:

    • In the event of a spill, absorb the material with an inert absorbent material.

    • Collect the absorbed material and any contaminated cleaning materials in a sealed container for hazardous waste disposal.

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methylbenzenesulfonamide
Reactant of Route 2
4-Fluoro-2-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.